(R)-FTY 720P
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C19H34NO5P |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1 |
InChI 键 |
LRFKWQGGENFBFO-LJQANCHMSA-N |
产品来源 |
United States |
Foundational & Exploratory
Introduction: FTY720 (Fingolimod) and the Role of Phosphorylation
An In-depth Technical Guide to the Mechanism of Action of FTY720-P
FTY720 (Fingolimod) is a structural analog of the sphingolipid sphingosine (B13886), approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It functions as a prodrug, requiring in vivo phosphorylation to exert its biological effects. This phosphorylation is a critical activation step, converting FTY720 into its active metabolite, FTY720-phosphate (FTY720-P).[3] This guide elucidates the stereospecific nature of this activation, the molecular interactions of the active enantiomer with its targets, the downstream signaling pathways, and the ultimate physiological consequences.
Stereospecific Activation by Sphingosine Kinase 2
FTY720 is a prochiral molecule that is primarily phosphorylated by sphingosine kinase 2 (SPHK2).[4][5][6] This enzymatic reaction is highly stereospecific, yielding almost exclusively the (S)-enantiomer of FTY720-phosphate, hereafter referred to as (S)-FTY720-P.[7] The (S)-enantiomer is the biologically active form responsible for the drug's immunomodulatory effects. The (R)-enantiomer of FTY720-P is considered to be inactive or to have a significantly lesser impact on the primary targets, the sphingosine-1-phosphate receptors. Therefore, the mechanism of action described herein pertains to (S)-FTY720-P.
Molecular Target: Sphingosine-1-Phosphate (S1P) Receptors
(S)-FTY720-P is a potent agonist for four of the five known G protein-coupled receptors (GPCRs) for sphingosine-1-phosphate.[4][8] It binds with high affinity to S1PR1, S1PR3, S1PR4, and S1PR5, but is devoid of significant activity at S1PR2.[4][9] The primary therapeutic effects in multiple sclerosis are mediated through its action on S1PR1.[3]
Quantitative Pharmacological Data
The potency and efficacy of FTY720-P have been characterized in various functional assays. The data below summarizes its activity at different S1P receptor subtypes. Note that many studies use a racemic mixture of FTY720-P, which primarily reflects the activity of the (S)-enantiomer.
| Receptor | Assay Type | Compound | Potency (EC₅₀ / pEC₅₀) | Efficacy (% of S1P) | Reference |
| S1PR1 | [³⁵S]GTPγS Binding | FTY720-P | pEC₅₀ = 9.32 ± 0.02 | ~90% | [1] |
| [³⁵S]GTPγS Binding | FTY720-P | 0.3 nM | - | [10] | |
| β-Arrestin Recruitment | FTY720-P | pEC₅₀ = 8.80 ± 0.04 | 132% | [1] | |
| Receptor Internalization | FTY720-P | pEC₅₀ = 9.15 ± 0.10 | - | [1] | |
| cAMP Accumulation | FTY720-P | 0.005 nM | - | [10] | |
| S1PR3 | [³⁵S]GTPγS Binding | FTY720-P | pEC₅₀ = 8.44 ± 0.08 | ~100% | [1] |
| β-Arrestin Recruitment | FTY720-P | pEC₅₀ = 7.72 ± 0.04 | 29% | [1] | |
| S1PR4 | [³⁵S]GTPγS Binding | FTY720-P | 6.2 nM | 89% | [11] |
| S1PR5 | [³⁵S]GTPγS Binding | FTY720-P | 0.76 nM | 74% (Partial Agonist) | [11] |
Core Mechanism: Functional Antagonism of S1PR1
Although (S)-FTY720-P is an S1PR1 agonist, its sustained action leads to a unique mechanism known as "functional antagonism".[4] This process is distinct from the action of the endogenous ligand, S1P, and is central to its therapeutic effect. The process involves initial receptor activation followed by profound and persistent receptor internalization and degradation.[1][4]
-
Agonist Binding and G-Protein Activation : (S)-FTY720-P binds to S1PR1 on the surface of lymphocytes, activating the associated Gαi protein. This inhibits adenylyl cyclase and initiates downstream signaling.[4]
-
GRK-Mediated Phosphorylation : The activated receptor is phosphorylated by GPCR kinases (GRKs), such as GRK2.[1]
-
β-Arrestin Recruitment : The phosphorylated receptor serves as a docking site for β-arrestin. (S)-FTY720-P is notably more efficacious at recruiting β-arrestin to S1PR1 than the natural ligand S1P.[1][12]
-
Internalization and Degradation : β-arrestin binding triggers the internalization of the S1PR1 via the clathrin-mediated pathway.[13] Unlike S1P, which promotes receptor recycling back to the cell surface, (S)-FTY720-P targets the internalized S1PR1 for polyubiquitination and subsequent degradation in the proteasome.[4][5]
This sustained internalization and degradation depletes S1PR1 from the lymphocyte surface, rendering the cell unresponsive to the S1P gradient that normally guides its egress from secondary lymphoid organs.[9]
Physiological Consequence: Lymphocyte Sequestration
The primary immunomodulatory effect of FTY720 is the profound, reversible reduction of circulating lymphocytes.
-
S1P Gradient : A high concentration of S1P in the blood and lymph, relative to lymphoid tissues, creates a chemotactic gradient.
-
Normal Egress : Lymphocytes normally express S1PR1 on their surface. The engagement of S1PR1 by the S1P gradient is essential for their egress from secondary lymphoid organs (lymph nodes, spleen) into circulation.[3]
-
Egress Blockade : By causing the degradation of S1PR1, (S)-FTY720-P effectively blinds lymphocytes to this S1P gradient.[9]
-
Sequestration : Unable to exit, lymphocytes are trapped and sequestered within the lymph nodes. This significantly reduces the number of circulating autoaggressive lymphocytes available to infiltrate the central nervous system and cause inflammation and damage.[3]
Experimental Protocols
Characterizing the mechanism of action of S1PR modulators involves several key in vitro assays.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify G-protein activation following agonist stimulation.[14][15]
Methodology:
-
Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the S1P receptor of interest (e.g., CHO-S1PR1).
-
Assay Setup : In a 96-well plate, combine cell membranes (e.g., 5-10 µg protein/well), saponin (B1150181) (for membrane permeabilization), GDP (to ensure G-proteins are in an inactive state), and Scintillation Proximity Assay (SPA) beads.[1]
-
Compound Addition : Add serial dilutions of the test compound (e.g., (S)-FTY720-P) or control. Incubate for 30 minutes at room temperature to allow for binding.
-
Initiation : Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for 60-90 minutes.
-
Detection : As [³⁵S]GTPγS binds to Gα subunits attached to the SPA beads via the receptor-membrane complex, it comes into proximity to the scintillant, generating a light signal.
-
Data Analysis : Measure the signal using a microplate scintillation counter. Plot the signal against the compound concentration to determine EC₅₀ and Emax values.[14]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to an activated GPCR, a key step leading to desensitization and internalization.[16][17]
Methodology (Example using Enzyme Fragment Complementation - EFC):
-
Cell Line : Use an engineered cell line (e.g., U2OS) co-expressing the S1P receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[17]
-
Cell Plating : Plate the cells in a 96-well or 384-well assay plate and incubate to allow for adherence.
-
Compound Addition : Add serial dilutions of the test compound (e.g., (S)-FTY720-P) to the cells.
-
Incubation : Incubate for 60-90 minutes at 37°C. Agonist binding induces receptor conformational changes, leading to the recruitment of β-arrestin-EA to the S1PR1-PK.
-
Complementation : The proximity of PK and EA allows them to form a functional β-galactosidase enzyme.
-
Detection : Add a chemiluminescent substrate for β-galactosidase. The resulting signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis : Measure luminescence and plot against compound concentration to determine EC₅₀ and Emax.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 5. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-FTY720-P: A Technical Guide to its Use as a Negative Control in S1P Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), termed S1P1-5. The immunomodulatory drug FTY720 (fingolimod) is a structural analog of sphingosine (B13886). Upon administration, FTY720 is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form FTY720-phosphate (FTY720-P).[1][2][3][4] This phosphorylated form is the biologically active molecule that exerts its effects by acting as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][5]
FTY720-P exists as a racemic mixture of two enantiomers: (S)-FTY720-P and (R)-FTY720-P. Extensive research has demonstrated that the biological activity of FTY720-P is stereospecific, with the (S)-enantiomer being the active form responsible for S1P receptor agonism. Conversely, the (R)-enantiomer, (R)-FTY720-P, is considered biologically inactive with respect to S1P receptor signaling. This stereoselectivity makes (R)-FTY720-P an invaluable tool for researchers as a negative control in experiments investigating S1P signaling pathways. Its use allows for the differentiation of S1P receptor-mediated effects from potential off-target or non-receptor-mediated actions of FTY720-P.
This technical guide provides an in-depth overview of (R)-FTY720-P as a negative control, including its pharmacological properties, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Stereoselective Phosphorylation and Activity
The prodrug FTY720 is phosphorylated by SphK1 and SphK2 to its active form, FTY720-P. Studies have shown that SphK2 is the primary enzyme responsible for this conversion.[1][2] The resulting (S)-FTY720-P enantiomer is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors, while being devoid of activity at the S1P2 receptor.[3][5][6] In contrast, (R)-FTY720-P does not exhibit significant binding or functional activity at these receptors, establishing its role as a negative control.
Stereoselective phosphorylation and activity of FTY720.
Quantitative Data on S1P Receptor Activity
The following tables summarize the binding affinities and functional potencies of the endogenous ligand S1P and the active enantiomer (S)-FTY720-P at human S1P receptors. While direct quantitative data for (R)-FTY720-P is not widely available in published literature, it is established to be inactive.
Table 1: Binding Affinities (Kd) of S1P and (S)-FTY720-P at S1P Receptors
| Ligand | S1P1 (nM) | S1P3 (nM) |
| S1P | 0.210 ± 0.027[7] | 0.068 ± 0.005[7] |
| (S)-FTY720-P | 0.283 ± 0.055[7] | 0.946 ± 0.143[7] |
| Data from radioligand binding studies.[7] |
Table 2: Functional Potencies (EC50) of (S)-FTY720-P in β-Arrestin Recruitment Assays
| Receptor | EC50 (nM) |
| S1P1 | 0.4[8] |
| S1P3 | 54[8] |
| S1P4 | 26[8] |
| S1P5 | 1.8[8] |
| Data represents the concentration required to elicit a half-maximal response in a β-arrestin recruitment assay.[8] |
Table 3: Functional Potencies (pEC50) from [35S]GTPγS Binding Assays
| Ligand | S1P1 | S1P3 |
| S1P | 9.42 ± 0.02[9] | 10.10 ± 0.03[9] |
| (S)-FTY720-P | 9.32 ± 0.02[9] | 8.44 ± 0.08[9] |
| pEC50 is the negative logarithm of the EC50 value.[9] |
S1P Receptor Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The primary G protein coupling for each receptor subtype is summarized below. (R)-FTY720-P, being inactive, does not initiate these pathways.
G protein coupling of S1P receptor subtypes.
Upon activation by an agonist like (S)-FTY720-P, these G proteins initiate downstream signaling cascades involving effectors such as adenylyl cyclase, phospholipase C, and Rho.
Simplified S1P receptor downstream signaling pathways.
Experimental Protocols
To validate the use of (R)-FTY720-P as a negative control, it should be tested alongside (S)-FTY720-P and the endogenous ligand S1P in relevant functional assays. Below are detailed protocols for key experiments.
In Vitro Phosphorylation of FTY720 by Sphingosine Kinase 2
This protocol outlines the enzymatic synthesis of FTY720-P from FTY720 using recombinant SphK2.
Materials:
-
Recombinant human Sphingosine Kinase 2 (SphK2)
-
FTY720
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Lipid extraction solvents (e.g., Chloroform:Methanol:HCl)
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a specified concentration of FTY720 (e.g., 50 µM), and ATP (e.g., 1 mM).
-
Initiate the reaction by adding recombinant SphK2 to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding acidic lipid extraction solvents.
-
Extract the phosphorylated product (FTY720-P) and analyze by an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm synthesis and quantify the product.
Radioligand Competition Binding Assay
This assay measures the ability of (R)-FTY720-P and (S)-FTY720-P to compete with a radiolabeled S1P ligand for binding to S1P receptors.[1][10]
Materials:
-
Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P1)
-
Radiolabeled S1P (e.g., [33P]S1P)
-
(R)-FTY720-P, (S)-FTY720-P, and unlabeled S1P
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled S1P (typically at its Kd value), and varying concentrations of the competitor ligands ((R)-FTY720-P, (S)-FTY720-P, or unlabeled S1P).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 values for each competitor and subsequently calculate the Ki values.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism.[9][11][12][13]
Materials:
-
Cell membranes with S1P receptors
-
[35S]GTPγS
-
GDP
-
(R)-FTY720-P, (S)-FTY720-P, and S1P
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) in assay buffer on ice.
-
In a 96-well plate, add the membrane suspension, varying concentrations of the test ligands ((R)-FTY720-P, (S)-FTY720-P, or S1P), and [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by filtration through glass fiber filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity by scintillation counting.
-
Plot the data as a function of ligand concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This cell-based assay measures the recruitment of β-arrestin to the activated S1P receptor, a key event in GPCR desensitization and signaling.[7][14][15][16]
Materials:
-
PathHunter cell line co-expressing an S1P receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor fragment.
-
(R)-FTY720-P, (S)-FTY720-P, and S1P
-
Cell plating reagent
-
Detection reagents
Procedure:
-
Plate the PathHunter cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to generate dose-response curves and determine EC50 values.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for comparing the activity of (S)-FTY720-P and (R)-FTY720-P to validate the latter as a negative control.
Workflow for validating (R)-FTY720-P as a negative control.
Conclusion
The stereospecificity of FTY720-P's interaction with S1P receptors provides a powerful tool for dissecting S1P signaling pathways. The biological activity resides in the (S)-enantiomer, while (R)-FTY720-P is inactive, making it an ideal negative control. By employing (R)-FTY720-P in parallel with its active counterpart, researchers can confidently attribute observed biological effects to S1P receptor modulation, thereby avoiding misinterpretation of data due to potential off-target effects. The detailed protocols and comparative data presented in this guide offer a comprehensive resource for the effective use of (R)-FTY720-P in S1P signaling research.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. S1P receptor mediated activity of FTY720 phosphate mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of FTY720 Enantiomers
Introduction
Fingolimod (FTY720) is a groundbreaking immunomodulatory drug, the first in its class of sphingosine (B13886) 1-phosphate (S1P) receptor modulators approved for the treatment of multiple sclerosis.[1][2][3] Originally synthesized in 1992 as a modification of the natural immunosuppressant myriocin (B1677593) (ISP-I), FTY720's mechanism of action was later elucidated through reverse pharmacology.[1][2] It was discovered that FTY720 is a prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 to form the biologically active FTY720-phosphate (FTY720-P).[2][3][4][5] This phosphorylated form acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2][5]
The phosphorylation of FTY720 creates a chiral center, resulting in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. Extensive research has demonstrated that the in vivo phosphorylation is stereoselective, exclusively producing the (S)-enantiomer.[6][7] Furthermore, the immunosuppressive activity of FTY720 is primarily attributed to the (S)-enantiomer of its phosphate, which exhibits significantly higher potency at S1P receptors compared to the (R)-enantiomer.[5][8] This guide provides a comprehensive overview of the discovery, enantioselective synthesis, and biological activity of FTY720 enantiomers.
Signaling Pathway of FTY720
FTY720's primary mechanism of action involves its modulation of the S1P signaling pathway. As a prodrug, FTY720 is phosphorylated by sphingosine kinases to its active form, FTY720-P.[4][5] (S)-FTY720-P then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[5][9] This leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[5][10] The resulting sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system, thereby reducing inflammation and neuronal damage in multiple sclerosis.[5] While FTY720-P is an agonist for S1P1, S1P3, S1P4, and S1P5 receptors, its therapeutic effect in multiple sclerosis is primarily mediated through its action on S1P1.[2][5]
FTY720 Signaling Pathway
Enantioselective Synthesis of FTY720 Enantiomers
Several strategies have been developed for the asymmetric synthesis of FTY720 and its phosphorylated enantiomers. One effective method involves enzymatic resolution.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol describes a key step in the asymmetric synthesis of FTY720 enantiomers, utilizing a lipase (B570770) for enantioselective acylation of an N-protected FTY720 precursor.[8]
1. Materials:
-
N-acetyl FTY720 or N-benzyloxycarbonyl FTY720
-
Vinyl acetate (B1210297) or benzyl (B1604629) vinyl carbonate (acyl donor)
-
Lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., tert-butyl methyl ether)
2. Procedure:
-
Dissolve the N-protected FTY720 precursor in the organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Separate the acylated product from the unreacted enantiomer using column chromatography.
-
The separated enantiomers can then be deprotected and, if required, phosphorylated to yield the enantiomerically pure (>99.5% ee) (S)- and (R)-FTY720-P.[8]
References
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel immunomodulator FTY720 is phosphorylated in rats and humans to form a single stereoisomer. Identification, chemical proof, and biological characterization of the biologically active species and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (R)-FTY720-P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (R)-FTY720-P, a phosphorylated derivative of the immunomodulatory drug FTY720 (Fingolimod). While the (S)-enantiomer is the biologically active form that potently modulates sphingosine-1-phosphate (S1P) receptors, understanding the characteristics of the (R)-enantiomer is crucial for comprehensive research and development. This document details its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization and study.
Chemical and Physical Properties
(R)-FTY720-P, the (R)-enantiomer of FTY720-phosphate, is not formed in vivo.[1] It serves as an important tool in research to understand the stereospecific interactions of its active counterpart, (S)-FTY720-P, with its biological targets.
| Property | Value | Reference |
| Formal Name | (2R)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol | [1] |
| CAS Number | 402616-23-3 | [1] |
| Molecular Formula | C₁₉H₃₄NO₅P | [1][2] |
| Formula Weight | 387.5 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | A crystalline solid | [1] |
| Solubility | Chloroform: 0.5 mg/ml | [1] |
| InChI Key | LRFKWQGGENFBFO-LJQANCHMSA-N | [1] |
| SMILES | CCCCCCCCc1ccc(cc1)CC--INVALID-LINK--(CO)COP(=O)(O)O | [1] |
Mechanism of Action and Biological Activity
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-phosphate.[3][4] The biologically active (S)-FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[3] This agonism leads to the internalization and degradation of S1P₁ receptors on lymphocytes, which in turn inhibits their egress from lymph nodes, resulting in a reversible lymphopenia.[3][5] This sequestration of lymphocytes is the primary mechanism behind the immunosuppressive effects of FTY720.[5] The (R)-isomer of FTY720-phosphate binds to S1P receptors with 5 to 130-fold lower affinity compared to the (S)-isomer.[1]
Signaling Pathways
The binding of (S)-FTY720-P to S1P receptors initiates a cascade of intracellular signaling events. The initial agonism leads to the activation of G-proteins, which in turn modulate various downstream effectors. A key event is the recruitment of β-arrestin, which mediates receptor internalization and desensitization.
Figure 1: Simplified signaling pathway of (S)-FTY720-P at the S1P₁ receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and evaluation of (R)-FTY720-P and its enantiomer. Below are summaries of key experimental protocols.
Synthesis and Purification
The synthesis of FTY720 and its phosphorylated derivatives can be achieved through various organic chemistry routes. A common strategy involves the construction of the 2-amino-1,3-propanediol (B45262) backbone followed by the introduction of the octylphenyl tail and subsequent phosphorylation. Chiral separation of the (R) and (S) enantiomers is typically performed using chiral High-Performance Liquid Chromatography (HPLC).
Figure 2: General workflow for the synthesis and purification of FTY720-P enantiomers.
Chiral HPLC Separation Protocol: A general approach for chiral HPLC involves using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving good separation of the enantiomers.
-
Column: A chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is commonly used.
-
Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) is often employed. For basic compounds like FTY720-P, a small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape.
-
Detection: UV detection is typically used.
-
Flow Rate: A flow rate of around 1 mL/min is common.
Biological Assays
S1P Receptor Binding Assay: This assay measures the affinity of (R)-FTY720-P for S1P receptors. A competitive binding assay using a radiolabeled ligand, such as [³²P]S1P, is a common method.[6]
-
Preparation: Membranes from cells overexpressing a specific S1P receptor subtype are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [³²P]S1P and varying concentrations of unlabeled (R)-FTY720-P.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: The concentration of (R)-FTY720-P that inhibits 50% of the specific binding of [³²P]S1P (IC₅₀) is determined.
Sphingosine Kinase (SphK) Assay: This assay determines if (R)-FTY720 can be phosphorylated by SphK.
-
Reaction Mixture: The assay is typically performed using purified recombinant SphK1 or SphK2, [γ-³²P]ATP, and the substrate (sphingosine or FTY720).[3]
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Extraction: The reaction is stopped, and the lipids are extracted.
-
Separation: The phosphorylated product ([³²P]S1P or [³²P]FTY720-P) is separated from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).
-
Detection: The amount of radioactivity in the spot corresponding to the phosphorylated product is quantified.
S1P₁ Receptor Internalization Assay: This assay assesses the ability of (R)-FTY720-P to induce the internalization of the S1P₁ receptor.
-
Cell Culture: Cells stably expressing a tagged S1P₁ receptor (e.g., with GFP or HA) are used.
-
Treatment: The cells are treated with (R)-FTY720-P for a specific time.
-
Staining (for HA-tagged receptors): The cells are stained with an antibody against the tag to label the surface receptors.
-
Detection: The amount of surface receptor is quantified using flow cytometry or fluorescence microscopy. A decrease in surface fluorescence indicates receptor internalization.[7]
GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
-
Preparation: Cell membranes expressing the S1P receptor of interest are prepared.
-
Incubation: The membranes are incubated with the agonist ((R)-FTY720-P) and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Separation: The membranes with bound [³⁵S]GTPγS are captured on a filter plate.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. An increase in binding indicates G-protein activation.[8]
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist stimulation, a key step in receptor desensitization and internalization.
-
Assay System: A common method is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation. Cells are engineered to express the S1P receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment.
-
Treatment: The cells are treated with the agonist ((R)-FTY720-P).
-
Detection: Upon agonist-induced β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The signal is measured with a luminometer.[9][10]
Figure 3: Overview of key in vitro assays for characterizing (R)-FTY720-P.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of (R)-FTY720-P, its relationship to the biologically active (S)-enantiomer, and the experimental protocols crucial for its study. A thorough understanding of these aspects is fundamental for researchers and scientists in the field of drug development and immunology. The provided data and methodologies serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex pharmacology of FTY720 and its derivatives.
References
- 1. Membrane phosphoinositides regulate GPCR-β-arrestin complex assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prochiral Nature of FTY720: A Technical Guide to its Stereoselective Activation and Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is a pivotal immunomodulatory agent, distinguished by its unique mechanism of action that hinges on its pro-chiral characteristics. This technical guide provides an in-depth exploration of the stereochemical nuances of FTY720, its enzymatic activation, and the subsequent differential engagement of its enantiomers with sphingosine-1-phosphate (S1P) receptors. Understanding these fundamental aspects is critical for the rational design of next-generation S1P receptor modulators with improved therapeutic profiles.
The Prochirality of FTY720
FTY720 is a synthetic analog of the natural sphingolipid, sphingosine (B13886). Structurally, it possesses a prochiral center at the C2 position of the propane-1,3-diol backbone. This means that while FTY720 itself is achiral, the substitution of one of the two chemically equivalent hydroxymethyl groups creates a chiral center. This property is central to its biological activity, as the in vivo phosphorylation of one of these groups initiates its transformation into a chiral, active molecule.
Stereoselective Phosphorylation: The Activation of FTY720
The immunosuppressive activity of FTY720 is not inherent to the parent molecule but is conferred upon its phosphorylated form, FTY720-phosphate (FTY720-P). This phosphorylation is catalyzed by sphingosine kinases (SphK), with two main isoforms, SphK1 and SphK2, being responsible for this conversion.
Critically, this enzymatic process is highly stereoselective. In vivo studies have demonstrated that the phosphorylation of FTY720 almost exclusively yields the (S)-enantiomer of FTY720-P.[1][2] This stereoselectivity is a key determinant of the drug's pharmacological profile.
Enzymatic Kinetics of FTY720 Phosphorylation
Sphingosine kinase 2 (SphK2) has been identified as the primary enzyme responsible for the phosphorylation of FTY720 in vivo.[1][3][4][5][6][7][8] Kinetic studies have shown that SphK2 exhibits a significantly higher efficiency for FTY720 phosphorylation compared to SphK1, largely due to a lower Michaelis constant (Km), indicating a higher affinity for the substrate.[3][7][9][10] Human SphK2 is reported to phosphorylate FTY720 approximately 30-fold more efficiently than human SphK1.[7][9][10]
| Enzyme | Substrate | Km (µM) | Vmax | Relative Efficiency |
| Human Sphingosine Kinase 1 | FTY720 | ~164 | Not Reported | Lower |
| Human Sphingosine Kinase 2 | FTY720 | ~18.2 | Not Reported | Higher (approx. 30-fold) |
Table 1: Kinetic parameters for the phosphorylation of FTY720 by human sphingosine kinases. Data compiled from multiple sources.[2][7][9][10]
Differential Activity of FTY720-Phosphate Enantiomers at S1P Receptors
The biological activity of FTY720-P is mediated through its interaction with four of the five known sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). The (S)-enantiomer of FTY720-P is a potent agonist at these receptors, with its high affinity for the S1P1 receptor being primarily responsible for its immunomodulatory effects, which involve the sequestration of lymphocytes in the lymph nodes.[11]
In contrast, the (R)-enantiomer of FTY720-P exhibits significantly weaker or no agonistic activity at these receptors.[11] One source suggests that the (R)-isomer binds with a 5-10 fold lower affinity compared to the (S)-isomer.[12] This stark difference in activity underscores the critical importance of the stereochemistry at the chiral center created during phosphorylation.
| Receptor Subtype | (S)-FTY720-Phosphate EC50 (nM) | (R)-FTY720-Phosphate Activity |
| S1P1 | 0.28 - 0.4 | Markedly Reduced |
| S1P3 | ~3.0 - 5.9 | Markedly Reduced |
| S1P4 | 0.3 - 23 | Markedly Reduced |
| S1P5 | 0.6 - 2.2 | Markedly Reduced |
Table 2: Receptor activation potency of (S)-FTY720-Phosphate. EC50 values represent the concentration required for half-maximal activation. The activity of the (R)-enantiomer is significantly lower. Data compiled from multiple sources.[4][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the activation and mechanism of action of FTY720.
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol outlines a method to determine the kinetic parameters of FTY720 phosphorylation by SphK1 and SphK2.
a. Materials:
-
Recombinant human SphK1 and SphK2
-
FTY720
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF)
-
Lipid vesicles (e.g., phosphatidylserine)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
b. Method:
-
Prepare a reaction mixture containing the kinase reaction buffer, lipid vesicles, and varying concentrations of FTY720.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration suitable for the assay.
-
Add the recombinant SphK1 or SphK2 to the reaction mixture to start the phosphorylation.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol.
-
Separate the phosphorylated FTY720 from the unreacted FTY720 and [γ-³²P]ATP using TLC.
-
Visualize and quantify the radiolabeled FTY720-phosphate spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.
-
Calculate the initial reaction velocities at each FTY720 concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.
S1P Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of FTY720-P enantiomers to S1P receptors.
a. Materials:
-
Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-S1P or a specific high-affinity S1P receptor radioligand)
-
(S)-FTY720-P and (R)-FTY720-P
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5)
-
96-well filter plates
-
Scintillation fluid and counter
b. Method:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor ((S)-FTY720-P or (R)-FTY720-P) to different wells. Include wells with no competitor (total binding) and wells with a high concentration of a known S1P receptor agonist to determine non-specific binding.
-
Add the cell membranes containing the S1P receptor of interest to each well.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The prochiral nature of FTY720 is a fundamental aspect of its pharmacology. The stereoselective phosphorylation by sphingosine kinase 2 to the active (S)-FTY720-phosphate enantiomer, and the subsequent high-affinity interaction of this enantiomer with S1P receptors, are the key events that drive its immunomodulatory effects. A thorough understanding of these stereochemical and enzymatic determinants is essential for the ongoing development of novel S1P receptor modulators with enhanced selectivity and therapeutic efficacy. This guide provides a foundational overview for researchers and professionals in the field of drug development, highlighting the critical interplay between molecular structure, enzymatic activation, and pharmacological response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-FTY720 Phosphate - Echelon Biosciences [echelon-inc.com]
- 13. FTY 720 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
Off-target effects of FTY720 and its enantiomers
An In-depth Technical Guide to the Off-Target Effects of FTY720 and Its Enantiomers
Introduction
FTY720 (Fingolimod), an immunomodulatory drug approved for the treatment of multiple sclerosis, primarily exerts its therapeutic effects through its phosphorylated form, FTY720-phosphate, which acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors. This leads to the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system.[1][2] However, accumulating evidence reveals that FTY720 and its enantiomers possess a range of "off-target" effects, independent of S1P receptor modulation, particularly at concentrations higher than those required for immunosuppression.[1][3] These off-target activities are of significant interest to researchers and drug development professionals as they may contribute to the drug's therapeutic profile, account for certain side effects, and offer potential for drug repurposing in other disease contexts, such as oncology.[1][4]
This technical guide provides a comprehensive overview of the known off-target effects of FTY720 and its enantiomers, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Off-Target Effects on Sphingolipid Metabolism
FTY720, as a structural analog of sphingosine (B13886), can interfere with several enzymes involved in sphingolipid metabolism.
Inhibition of Sphingosine Kinases (SPHK1 and SPHK2)
FTY720 has been shown to inhibit sphingosine kinase 1 (SPHK1), an enzyme that catalyzes the formation of the pro-survival signaling molecule S1P.[1] FTY720 acts as a competitive inhibitor with respect to sphingosine.[5] The (S)-enantiomer of FTY720 vinylphosphonate (B8674324) is a more potent inhibitor of SPHK1 than the (R)-enantiomer.[6][7]
Table 1: Quantitative Data for SPHK1 Inhibition
| Compound | Target | Inhibition Type | Kic (μM) | Kiu (μM) | IC50 (μM) | Reference(s) |
| FTY720 | SPHK1 | Competitive | 2 ± 0.5 | - | ~50 | |
| (S)-FTY720 vinylphosphonate | SPHK1 | Uncompetitive | - | 14.5 ± 4.4 | 24 ± 5.7 | [5][7] |
| (R)-FTY720 vinylphosphonate | SPHK1 | - | - | - | >50 | [6] |
This protocol describes a radiometric assay to measure SPHK1 activity.
Materials:
-
Purified recombinant SPHK1
-
Sphingosine
-
[γ-32P]ATP
-
Assay buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM Na3VO4, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10 µg/mL leupeptin, 10 µg/mL aprotinin)
-
Lipid extraction solution (Chloroform:Methanol:HCl, 100:200:1, v/v/v)
-
0.1 M HCl
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (1-butanol:acetic acid:water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing purified SPHK1 enzyme and the test compound (FTY720 or its enantiomers) at various concentrations.
-
Initiate the reaction by adding a mixture of sphingosine (e.g., 10 µM final concentration) and [γ-32P]ATP (e.g., 10 µM final concentration, 10 µCi).
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the lipid extraction solution.
-
Add 0.1 M HCl to facilitate phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Spot the lipid-containing lower organic phase onto a silica gel TLC plate.
-
Develop the TLC plate using the developing solvent to separate [32P]S1P from unreacted [γ-32P]ATP.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the radioactivity of the S1P spots to determine enzyme activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Inhibition of Ceramide Synthases (CerS)
FTY720 is a competitive inhibitor of ceramide synthase 2 (CerS2) with respect to dihydrosphingosine.[8] It also exhibits noncompetitive inhibition towards acyl-CoA.[9]
Table 2: Quantitative Data for CerS Inhibition
| Compound | Target | Inhibition Type | Ki (μM) | IC50 (μM) | Reference(s) |
| FTY720 | CerS2 | Competitive towards dihydrosphingosine | 2.15 | 6.4 | [8] |
| FTY720 | CerS4 | Noncompetitive towards Acyl-CoA, Uncompetitive towards Sphinganine | - | - | [9] |
This protocol outlines an in vitro assay to measure CerS activity.
Materials:
-
Cell lysate containing CerS (e.g., from human pulmonary artery endothelial cells)
-
Dihydrosphingosine (DHSph)
-
Fatty acyl-CoA (e.g., C22:0-CoA)
-
Assay buffer (20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.1% BSA)
-
FTY720
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the cell lysate (e.g., 50 µg of total protein).
-
Add FTY720 at various concentrations to the reaction mixture and pre-incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding DHSph (e.g., 100 nM) and the fatty acyl-CoA (e.g., 5 µM).
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding a solvent to extract the lipids.
-
Analyze the formation of the corresponding dihydroceramide (B1258172) product using LC-MS/MS.
-
Calculate the enzyme activity and the percentage of inhibition for each FTY720 concentration to determine the IC50 value. For kinetic analysis, vary the substrate concentrations to determine the Ki and the type of inhibition.
Activation of Protein Phosphatase 2A (PP2A)
FTY720 and its phosphorylated form, FTY720-P, have been shown to activate the tumor suppressor protein phosphatase 2A (PP2A).[9][10][11] This activation is independent of S1P receptors and is thought to occur through the interaction with SET, an endogenous inhibitor of PP2A.[11]
This protocol describes an immunoprecipitation-based assay to measure PP2A activity.
Materials:
-
Cell lysate
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G magnetic beads
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer
-
Malachite Green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Incubate the cell lysate with the anti-PP2A antibody to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the mixture to capture the PP2A-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in the assay buffer.
-
Add the phosphopeptide substrate to the beads.
-
Incubate at 37°C to allow for dephosphorylation of the substrate by the active PP2A.
-
Separate the supernatant from the beads.
-
Add the Malachite Green reagent to the supernatant to detect the amount of free phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
The amount of phosphate released is proportional to the PP2A activity.
Inhibition of Histone Deacetylases (HDACs)
The phosphorylated form of FTY720, FTY720-P, has been identified as a potent inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[12] This inhibition leads to increased histone acetylation and can modulate gene expression.
Direct comparative IC50 values for the (S)- and (R)-enantiomers of FTY720-P on HDACs are not well-documented in the reviewed literature.
This protocol describes a fluorometric assay for measuring HDAC activity.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore)
-
HDAC assay buffer
-
Developer solution (contains a protease that cleaves the deacetylated substrate)
-
FTY720-P
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the nuclear extract or purified HDAC enzyme in the HDAC assay buffer.
-
Add FTY720-P at various concentrations to the reaction mixture.
-
Add the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C to allow for deacetylation of the substrate by HDAC.
-
Add the developer solution, which will cleave the deacetylated substrate and release the fluorophore.
-
Incubate for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition to determine the IC50 value.
Modulation of Ion Channels
Inhibition of TRPM7 Channels
FTY720 is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel with a role in cellular magnesium homeostasis and signaling.
Table 3: Quantitative Data for TRPM7 Inhibition
| Compound | Target | IC50 (μM) | Reference(s) |
| FTY720 | TRPM7 | 0.72 ± 0.04 |
This protocol describes the whole-cell patch-clamp technique to measure TRPM7 channel activity.
Materials:
-
HEK293 cells stably expressing TRPM7
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH 7.2)
-
FTY720
Procedure:
-
Culture the HEK293-TRPM7 cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass pipette to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPM7 currents.
-
Record baseline TRPM7 currents.
-
Perfuse the cell with the external solution containing FTY720 at various concentrations.
-
Record the TRPM7 currents in the presence of the drug.
-
Wash out the drug with the external solution and record the recovery of the current.
-
Analyze the current amplitudes to determine the extent of inhibition and calculate the IC50 value.
Effects on the PI3K/Akt Signaling Pathway
FTY720 can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] This effect is thought to be mediated through various mechanisms, including the activation of PP2A, which can dephosphorylate and inactivate Akt.
This protocol details the use of western blotting to assess the phosphorylation status of Akt as a readout of PI3K/Akt pathway activity.
Materials:
-
Cell culture reagents
-
FTY720
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with FTY720 for the specified time and concentrations.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
Summary and Conclusion
FTY720 exhibits a complex pharmacological profile that extends beyond its primary action on S1P receptors. Its off-target effects on key cellular enzymes and ion channels, such as SPHK1, CerS, PP2A, HDACs, and TRPM7, are significant. These interactions can lead to the modulation of critical signaling pathways, including the PI3K/Akt pathway, and contribute to the drug's diverse biological activities. A thorough understanding of these off-target effects is crucial for the rational design of future therapeutic strategies, for predicting potential side effects, and for exploring the repurposing of FTY720 and its analogs for new clinical indications. Further research is warranted to fully elucidate the enantiomer-specific off-target profiles of FTY720 and to harness this knowledge for the development of more selective and effective therapeutics.
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 10. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor that reactivates ERα expression and enhances hormonal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Stereoisomeric Dichotomy of FTY720-P: A Technical Guide to (R)- and (S)-Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Fingolimod, or FTY720, represents a pivotal advancement in the oral treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy is not inherent to the parent molecule but is conferred upon its phosphorylation in vivo to FTY720-phosphate (FTY720-P). This phosphorylation event introduces a chiral center, resulting in the formation of two stereoisomers: (R)-FTY720-P and (S)-FTY720-P. Emerging research has unequivocally demonstrated that the biological activity of FTY720-P is predominantly, if not exclusively, attributed to the (S)-enantiomer. This technical guide provides a comprehensive examination of the structural and functional disparities between (R)- and (S)-FTY720-P, offering a detailed resource for researchers and professionals in the field of drug development and immunology. We delve into their distinct interactions with sphingosine-1-phosphate (S1P) receptors, the downstream signaling consequences, and the experimental methodologies used to elucidate these differences.
Introduction: The Chiral Activation of a Pro-drug
FTY720 is a synthetic analog of myriocin, a metabolite of the fungus Isaria sinclarii. As a pro-drug, FTY720 undergoes phosphorylation by sphingosine (B13886) kinase 2 to become the pharmacologically active FTY720-P. This active metabolite is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5)[1]. The creation of a stereocenter at the C2 position upon phosphorylation leads to the existence of (R)- and (S)-enantiomers. It is the precise three-dimensional arrangement of the phosphate (B84403) group, amino group, and the rest of the molecule that dictates the profound differences in their biological activity.
Structural Differences and Molecular Interactions
The fundamental structural difference between (R)- and (S)-FTY720-P lies in the spatial orientation of the substituents around the chiral carbon. This seemingly subtle variation has profound implications for their interaction with the binding pocket of S1P receptors.
Recent advancements in structural biology, including cryo-electron microscopy (cryo-EM) studies of (S)-FTY720-P in complex with the S1P1 receptor, have provided atomic-level insights into this interaction. The (S)-enantiomer's phosphate headgroup forms crucial ionic and hydrogen bonds with key residues in the receptor's binding pocket, while its hydrophobic tail extends into a lipid-facing cavity.
While a crystal structure for the (R)-enantiomer bound to an S1P receptor is not yet available, in silico docking studies have been performed to model its interaction. These computational models suggest that the stereochemistry of the (R)-enantiomer results in a less favorable binding orientation within the S1P1 receptor's active site[2][3][4]. The altered positioning of the phosphate group and the hydrophobic tail likely leads to weaker interactions and a lower binding affinity compared to the (S)-enantiomer. The calculated minimal conformational energy for the (R)-phosphate of FTY720 within the S1P1 active site was found to be lower by 1.567 kcal/mol compared to its (S) enantiomer, suggesting a potentially more stable, albeit less active, binding pose in this particular simulation[2].
Differential Pharmacology at S1P Receptors
The stereochemical differences between (R)- and (S)-FTY720-P translate into significant disparities in their pharmacological profiles, particularly their binding affinities and functional activities at S1P receptors.
Binding Affinities
Quantitative binding assays have consistently demonstrated that (S)-FTY720-P exhibits a significantly higher affinity for S1P receptors than its (R)-counterpart. The (S)-enantiomer is the biologically active form responsible for the immunosuppressive effects of the drug.
| Receptor Subtype | (S)-FTY720-P Ki (nM) | (R)-FTY720-P Binding Affinity |
| S1P1 | 2.1 | 5- to 130-fold lower than (S)-enantiomer |
| S1P3 | 5.9 | 5- to 130-fold lower than (S)-enantiomer |
| S1P4 | 23 | 5- to 130-fold lower than (S)-enantiomer |
| S1P5 | 2.2 | 5- to 130-fold lower than (S)-enantiomer |
| (Data sourced from Cayman Chemical, citing Albert et al., 2005)[5] |
Functional Activity and Biased Agonism
Beyond simple binding, the functional consequences of receptor activation by the two enantiomers are distinct. (S)-FTY720-P acts as a potent agonist at S1P1, 3, 4, and 5 receptors. In contrast, the (R)-enantiomer displays significantly weaker agonist activity.
A critical aspect of (S)-FTY720-P's mechanism of action is its role as a "biased agonist" at the S1P1 receptor. While it activates G-protein signaling, it also potently induces the recruitment of β-arrestin[6]. This leads to the internalization and subsequent degradation of the S1P1 receptor, effectively rendering the cell desensitized to the endogenous ligand, S1P. This "functional antagonism" is central to the immunosuppressive effect of FTY720, as it traps lymphocytes in the lymph nodes and prevents their migration to sites of inflammation[7][8].
The signaling pathway for (S)-FTY720-P at the S1P1 receptor can be visualized as follows:
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Docking Studies of Fingolimod and S1P1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Inactive Enantiomer of Fingolimod Phosphate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fingolimod (B1672674) (FTY720), a widely used immunomodulatory drug for multiple sclerosis, is a prodrug that undergoes in vivo phosphorylation to its active metabolite, fingolimod phosphate (B84403) (FTY720-P). This phosphorylation creates a chiral center, resulting in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. It is the (S)-enantiomer that is responsible for the therapeutic effects of the drug, acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. In contrast, the (R)-enantiomer of fingolimod phosphate is considered to be pharmacologically inactive. This technical guide provides an in-depth review of the available scientific literature on the inactive (R)-enantiomer of fingolimod phosphate, summarizing its synthesis, pharmacology, and the experimental evidence for its lack of biological activity.
Introduction
Fingolimod's mechanism of action involves the modulation of S1P receptors, which are crucial for lymphocyte trafficking. The active (S)-FTY720-P binds to S1P receptors on lymphocytes, leading to their internalization and degradation, particularly the S1P1 receptor. This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage. Given the stereospecificity of this interaction, understanding the pharmacology of the "off-target" (R)-enantiomer is critical for a complete toxicological and pharmacological profile of fingolimod.
Synthesis of Fingolimod Phosphate Enantiomers
The synthesis of enantiomerically pure (S)- and (R)-FTY720-P is essential for their individual pharmacological evaluation. A key method for their preparation involves the enzymatic resolution of an N-acylated fingolimod precursor.
Experimental Protocol: Asymmetric Synthesis of FTY720-P Enantiomers
This protocol is based on the methodology described by Kiuchi et al. (2005).
1. N-Acetylation of FTY720:
-
Fingolimod (FTY720) is reacted with acetic anhydride (B1165640) in a suitable solvent such as methanol (B129727) to yield N-acetyl FTY720.
2. Lipase-Catalyzed Enantioselective O-Acylation:
-
The racemic N-acetyl FTY720 is subjected to enantioselective O-acylation using a lipase (B570770), such as lipase from Pseudomonas cepacia (PSL-C), and an acyl donor like vinyl acetate (B1210297) in an organic solvent (e.g., t-butyl methyl ether).
-
The lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms by column chromatography.
3. Hydrolysis and Deprotection:
-
The separated enantiomers are then hydrolyzed to remove the acetyl and acyl groups, yielding the individual enantiopure FTY720 isomers.
4. Phosphorylation:
-
Each enantiomer of FTY720 is then phosphorylated to yield the corresponding (S)-FTY720-P and (R)-FTY720-P. This can be achieved using a phosphitylating agent followed by oxidation.
5. Purification:
-
The final products are purified by chromatography to yield the enantiomerically pure (>99.5% ee) (S)- and (R)-FTY720-P.
A workflow for the synthesis is depicted below:
Comparative Pharmacology of (S)- and (R)-Fingolimod Phosphate
The pharmacological activity of the fingolimod phosphate enantiomers has been investigated through in vitro and in vivo studies. The collective evidence demonstrates a significant difference in their biological effects, with the (R)-enantiomer showing markedly reduced or no activity compared to the (S)-enantiomer.
In Vitro Activity
S1P Receptor Binding Affinity
Studies have shown that the (S)-enantiomer of FTY720-P has a much higher binding affinity for S1P receptors 1, 3, 4, and 5 than the (R)-enantiomer[1]. While specific Ki or IC50 values for the (R)-enantiomer are not consistently reported in publicly available literature, the data qualitatively indicate a significant disparity in potency.
| Receptor Subtype | (S)-FTY720-P | (R)-FTY720-P |
| S1P1 | High Affinity | Significantly Lower Affinity |
| S1P3 | High Affinity | Significantly Lower Affinity |
| S1P4 | High Affinity | Significantly Lower Affinity |
| S1P5 | High Affinity | Significantly Lower Affinity |
| Table 1: Comparative Binding Affinities of FTY720-P Enantiomers at S1P Receptors. |
Functional Activity: Lymphocyte Migration
The primary mechanism of action of fingolimod is the inhibition of lymphocyte egress from lymph nodes. In vitro chemotaxis assays demonstrate that (S)-FTY720-P potently inhibits lymphocyte migration towards a gradient of S1P. In contrast, the (R)-enantiomer exhibits substantially weaker inhibitory activity in these functional assays[1].
| Assay | (S)-FTY720-P | (R)-FTY720-P |
| Lymphocyte Migration Inhibition (towards S1P) | Potent Inhibition | Weak to No Inhibition |
| Table 2: Comparative Functional Activity of FTY720-P Enantiomers in Lymphocyte Migration Assays. |
Experimental Protocol: Lymphocyte Chemotaxis Assay
1. Cell Preparation:
-
Lymphocytes are isolated from peripheral blood or spleen.
2. Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size for lymphocytes) is used.
-
The lower wells are filled with a medium containing S1P as the chemoattractant.
-
The upper wells contain the lymphocyte suspension pre-incubated with varying concentrations of (S)-FTY720-P or (R)-FTY720-P.
3. Incubation:
-
The chamber is incubated for several hours at 37°C to allow for cell migration.
4. Quantification:
-
The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or by staining and microscopy.
5. Data Analysis:
-
The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of cell migration against the concentration of the test compound.
In Vivo Activity
Bradycardia Induction
One of the known side effects of fingolimod, particularly upon initiation of treatment, is a transient bradycardia (slowing of the heart rate). This effect is attributed to the agonistic activity of (S)-FTY720-P on S1P3 receptors in the heart. In vivo studies in anesthetized rats have demonstrated that intravenous administration of (S)-FTY720-P induces severe bradycardia. In stark contrast, the (R)-enantiomer had no discernible effect on heart rate at doses up to 0.3 mg/kg[1]. This provides strong in vivo evidence for the inactivity of the (R)-enantiomer.
| In Vivo Effect | (S)-FTY720-P | (R)-FTY720-P (up to 0.3 mg/kg) |
| Bradycardia in Rats | Severe Bradycardia | No Clear Effect |
| Table 3: Comparative In Vivo Cardiac Effects of FTY720-P Enantiomers in Rats. |
Experimental Protocol: Bradycardia Assessment in Anesthetized Rats
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
A catheter is inserted into a jugular vein for intravenous administration of the test compounds.
-
Electrocardiogram (ECG) electrodes are placed to monitor heart rate.
2. Baseline Measurement:
-
A stable baseline heart rate is recorded before drug administration.
3. Drug Administration:
-
(S)-FTY720-P or (R)-FTY720-P is administered intravenously at various doses.
4. Heart Rate Monitoring:
-
Heart rate is continuously monitored and recorded for a specified period after administration.
5. Data Analysis:
-
The change in heart rate from baseline is calculated for each dose and compound.
Signaling Pathway Overview
The differential activity of the fingolimod phosphate enantiomers stems from their stereospecific interaction with S1P receptors. The active (S)-enantiomer binds to and activates G-protein coupled S1P receptors, initiating downstream signaling cascades. A simplified representation of the S1P1 receptor signaling pathway is shown below. The inactive (R)-enantiomer does not effectively engage this pathway due to its poor binding affinity.
Conclusion
The available scientific evidence consistently demonstrates that the (R)-enantiomer of fingolimod phosphate is pharmacologically inactive. Its significantly lower binding affinity for S1P receptors translates to a lack of functional activity in vitro and in vivo, as evidenced by its inability to inhibit lymphocyte migration or induce bradycardia. The therapeutic and physiological effects of fingolimod are therefore attributable to the (S)-enantiomer. This stereospecificity highlights the precise structural requirements for S1P receptor activation and underscores the importance of chiral considerations in drug design and development. For drug development professionals, this clear distinction between the enantiomers simplifies the pharmacological and toxicological assessment of fingolimod, as the (R)-enantiomer does not appear to contribute to either the efficacy or the side-effect profile of the drug.
References
Methodological & Application
Application Notes and Protocols for Utilizing (R)-FTY720-P as a Negative Control in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720, also known as Fingolimod, is a potent immunomodulatory drug widely used in the treatment of multiple sclerosis. Its biological activity is dependent on its phosphorylation in vivo to FTY720-phosphate (FTY720-P). FTY720-P exists as two stereoisomers, (S)-FTY720-P and (R)-FTY720-P. The (S)-enantiomer is the primary active metabolite, exerting its effects by acting as a high-affinity agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). This agonism leads to the internalization and subsequent degradation of these receptors, particularly S1P1, which ultimately functions as a functional antagonist by preventing lymphocytes from egressing from lymph nodes.[1][2]
In contrast, the (R)-enantiomer of FTY720-P exhibits significantly lower or no activity at these S1P receptors. This stereospecificity forms the basis for the use of (R)-FTY720-P as an ideal negative control in cell culture experiments designed to investigate the S1P receptor-mediated effects of (S)-FTY720-P. By using (R)-FTY720-P, researchers can effectively differentiate between the specific effects of S1P receptor modulation and any potential off-target effects of the FTY720-P molecule.
Principle of Use as a Negative Control
The central principle behind using (R)-FTY720-P as a negative control lies in the stereoselective interaction between FTY720-P and its target S1P receptors. The (S)-enantiomer possesses the correct three-dimensional conformation to bind with high affinity to the orthosteric binding site of S1P1, S1P3, S1P4, and S1P5 receptors, thereby initiating downstream signaling cascades. The (R)-enantiomer, due to its different spatial arrangement, does not fit into the binding pocket of these receptors with the same affinity, resulting in a lack of significant receptor activation.
Therefore, in a typical cell culture experiment, cells treated with (S)-FTY720-P would be expected to exhibit responses mediated by S1P receptor signaling. In contrast, cells treated with an equivalent concentration of (R)-FTY720-P should not show these specific responses. Any cellular effect observed in the presence of both enantiomers might indicate an off-target effect, not mediated by the targeted S1P receptors.
Potential Off-Target Effects
While (R)-FTY720-P is largely inactive at S1P1,3,4,5 receptors, it is crucial to be aware of potential off-target effects that may not be stereospecific. Both enantiomers of FTY720 and its analogs have been reported to potentially interact with other cellular targets, including:
-
Sphingosine (B13886) Kinase 1 (SK1): Some studies suggest that FTY720 and its vinylphosphonate (B8674324) analogs can inhibit SK1.[3]
-
Sphingosine-1-Phosphate Receptor 2 (S1P2): While (S)-FTY720-P does not bind to S1P2, there is evidence that FTY720-P can activate S1P2-mediated signaling pathways.[4]
-
Other Enzymes: FTY720 has been reported to potentially inhibit other enzymes involved in sphingolipid metabolism.
When designing experiments, it is important to consider these potential off-target effects and, if necessary, include additional controls to rule them out.
Data Presentation: Comparative Activity of (S)-FTY720-P and (R)-FTY720-P
The following tables summarize quantitative data from various studies, highlighting the differential effects of the (S) and (R) enantiomers of FTY720-P and related analogs.
| Parameter | (S)-FTY720-P | (R)-FTY720-P | Reference |
| S1P1 Receptor Binding Affinity (Kd, nM) | 0.283 ± 0.055 | Not reported, but significantly lower | [5] |
| S1P3 Receptor Binding Affinity (Kd, nM) | 0.946 ± 0.143 | Not reported, but significantly lower | [5] |
| Assay | Cell Type | (S)-FTY720-P Effect | (R)-FTY720-P Effect | Reference |
| Cell Viability (10 µM, 3 days) | Choroidal Endothelial Cells | Decreased viability | Less impact on viability | [6] |
| S1P1 Receptor Internalization | CHO cells | Potent induction | No significant induction | [5] |
| β-arrestin Recruitment at S1P1R | CHO cells | 132% of S1P-induced recruitment | Not reported, expected to be minimal | [1] |
| Parameter | (S)-FTY720-vinylphosphonate | (R)-FTY720-vinylphosphonate | Reference |
| S1P1 Receptor Activity | Full antagonist (Ki = 384 nM) | Full agonist (EC50 = 20 ± 3 nM) | [1] |
| S1P3 Receptor Activity | Full antagonist (Ki = 39 nM) | Not reported | [1] |
| S1P4 Receptor Activity | Full antagonist (Ki = 1190 nM) | Not reported | [1] |
Experimental Protocols
Here are detailed protocols for common cell culture assays, incorporating the use of (R)-FTY720-P as a negative control.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of (S)-FTY720-P on cell viability compared to the negative control (R)-FTY720-P.
Materials:
-
Cells of interest (e.g., endothelial cells, lymphocytes)
-
Complete cell culture medium
-
(S)-FTY720-P and (R)-FTY720-P stock solutions (e.g., 1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of (S)-FTY720-P and (R)-FTY720-P in complete medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or fresh medium (untreated control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lymphocyte Migration Assay (Transwell Assay)
Objective: To evaluate the effect of (S)-FTY720-P on lymphocyte migration towards a chemoattractant, using (R)-FTY720-P as a negative control.
Materials:
-
Lymphocytes (e.g., primary T cells, Jurkat cells)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., S1P, SDF-1α)
-
(S)-FTY720-P and (R)-FTY720-P
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Flow cytometer or hemocytometer
Procedure:
-
Pre-treat lymphocytes with various concentrations of (S)-FTY720-P, (R)-FTY720-P, or vehicle control in RPMI 1640 with 0.5% BSA for 1-2 hours at 37°C.
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated lymphocyte suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a hemocytometer.
-
Express the results as the percentage of migrated cells relative to the total number of cells added to the insert.
Protocol 3: Endothelial Cell Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
Objective: To measure the effect of (S)-FTY720-P on the integrity of an endothelial cell monolayer, with (R)-FTY720-P as a negative control.
Materials:
-
Human pulmonary artery endothelial cells (HPAECs) or other endothelial cells
-
Endothelial cell growth medium
-
(S)-FTY720-P and (R)-FTY720-P
-
Electric cell-substrate impedance sensing (ECIS) system or a TEER meter with chopstick electrodes
-
Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)
Procedure:
-
Seed endothelial cells onto the Transwell inserts and grow until a confluent monolayer is formed, as confirmed by stable TEER readings.
-
Establish a baseline TEER measurement for each well.
-
Add (S)-FTY720-P, (R)-FTY720-P, or vehicle control to the apical (upper) chamber of the Transwells at the desired concentrations.
-
Measure TEER at regular intervals (e.g., every 30 minutes for several hours).
-
Normalize the TEER values to the baseline reading for each well.
-
Plot the normalized TEER values over time to visualize the effect on barrier function.
Visualizations
Signaling Pathways
Caption: S1P/(S)-FTY720-P signaling pathway leading to cellular responses.
Experimental Workflow
Caption: General experimental workflow for using (R)-FTY720-P as a negative control.
Logical Relationship of Enantiomer Activity
Caption: Differential activity of (S)- and (R)-FTY720-P at S1P receptors.
References
- 1. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 Inhibits the Development of Collagen-Induced Arthritis in Mice by Suppressing the Recruitment of CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving (R)-FTY720-P for in vitro assays
Application Notes and Protocols: (R)-FTY720-P
Topic: Protocol for Dissolving (R)-FTY720-P for in vitro Assays Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-FTY720-P is the phosphorylated R-enantiomer of Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, FTY720 is phosphorylated to its active form, FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅)[1][2]. This interaction leads to the internalization and degradation of the S1P₁ receptor, ultimately resulting in the sequestration of lymphocytes in lymph nodes and providing an immunosuppressive effect[3][4]. While the (S)-enantiomer is the more biologically active form, the (R)-enantiomer also interacts with S1P receptors, albeit with lower affinity, making it a valuable tool for studying S1P receptor signaling and for use as a control compound in various assays[5].
Proper solubilization and handling of (R)-FTY720-P are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols for its dissolution, storage, and application in a common cell-based assay.
Data Summary
Quantitative data regarding the solubility, storage, and typical working concentrations for FTY720 and its phosphorylated forms are summarized below. Note that specific solubility can vary, and it is recommended to consult the manufacturer's product data sheet.
| Parameter | Solvent/Condition | Concentration/Duration | Compound Form | Source |
| Solubility | Chloroform | 0.5 mg/mL | (R)-FTY720-P | [1][5] |
| DMSO | Slightly Soluble | FTY720-P | [1] | |
| Ethanol | ≥ 20 mg/mL | FTY720 | [6] | |
| DMSO | ≥ 20 mg/mL | FTY720 | [6] | |
| 1:1 Ethanol:PBS (pH 7.2) | 0.2 mg/mL | FTY720 | [6][7] | |
| Storage (Solid) | -20°C | ≥ 4 years | FTY720-P | [1] |
| Storage (Stock Solution) | -80°C in organic solvent | 6 months - 2 years | FTY720 / FTY720-P | [8][9][10] |
| -20°C in organic solvent | 1 month | FTY720 / FTY720-P | [8][9] | |
| Storage (Aqueous) | Room Temperature | Not recommended for > 1 day | FTY720 | [6] |
| Typical in vitro Conc. | Cell Culture Media | 0.625 - 10 µM | FTY720 (S)-P | [11] |
| Cell Culture Media | 0.3 - 20 µM | FTY720 | [7] |
Experimental Protocols
Protocol 1: Preparation of (R)-FTY720-P Stock Solution
Due to the limited solubility of phosphorylated FTY720 in aqueous solutions, a two-step procedure involving an organic solvent is recommended for preparing a stock solution suitable for in vitro assays.
Materials:
-
(R)-FTY720-P (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of (R)-FTY720-P solid to reach room temperature before opening to prevent condensation.
-
Initial Dissolution: Prepare a high-concentration primary stock solution in DMSO. For example, to prepare a 10 mM stock, dissolve 3.88 mg of (R)-FTY720-P (Formula Weight: 387.5 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[8][9].
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Procedure:
-
Thaw Stock: Thaw a single aliquot of the (R)-FTY720-P DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediate Use: Add the final working solutions to the cell cultures immediately. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the highest concentration of (R)-FTY720-P.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing (R)-FTY720-P solutions for use in in vitro experiments.
Caption: Workflow for preparing (R)-FTY720-P stock and working solutions.
Signaling Pathway
(R)-FTY720-P acts as an agonist on Sphingosine-1-Phosphate (S1P) receptors, which are G protein-coupled receptors (GPCRs). Its binding initiates a signaling cascade that leads to receptor internalization, a key mechanism of its immunosuppressive action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-FTY720-P for Research Applications
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated by sphingosine (B13886) kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-phosphate (FTY720-P).[1][2][3][4] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1] The immunosuppressive effects of FTY720 are primarily attributed to the (S)-enantiomer of FTY720-P, which acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.[5] The (R)-enantiomer of FTY720-P generally exhibits lower potency at S1P receptors. This document provides detailed protocols for the enantioselective synthesis of (R)-FTY720-P for research purposes, enabling further investigation into its specific biological activities.
The synthetic strategy involves the preparation of racemic N-acetyl FTY720, followed by a lipase-catalyzed kinetic resolution to separate the enantiomers. The resolved (R)-enantiomer is then deprotected and phosphorylated to yield the final product, (R)-FTY720-P.
Data Presentation
Table 1: Physicochemical Properties of FTY720 Enantiomers
| Property | (R)-FTY720 | (S)-FTY720 |
| Molecular Formula | C₁₉H₃₃NO₂ | C₁₉H₃₃NO₂ |
| Molecular Weight | 307.47 g/mol | 307.47 g/mol |
| Specific Rotation ([α]D) | Data not consistently available in searched literature | Data not consistently available in searched literature |
Table 2: Comparative Biological Activity of FTY720-P Enantiomers at S1P Receptors
| Receptor Subtype | (R)-FTY720-P | (S)-FTY720-P | Reference Compound |
| S1P₁ | EC₅₀: >1000 nM (GTPγS)¹ | EC₅₀: 0.3 nM (GTPγS)¹ | S1P EC₅₀: 0.2 nM (GTPγS)¹ |
| S1P₂ | No significant activity | No significant activity | S1P EC₅₀: 5 nM (GTPγS)¹ |
| S1P₃ | EC₅₀: 140 nM (GTPγS)¹ | EC₅₀: 1.0 nM (GTPγS)¹ | S1P EC₅₀: 0.3 nM (GTPγS)¹ |
| S1P₄ | EC₅₀: 460 nM (GTPγS)¹ | EC₅₀: 8.0 nM (GTPγS)¹ | S1P EC₅₀: 60 nM (GTPγS)¹ |
| S1P₅ | EC₅₀: 12 nM (GTPγS)¹ | EC₅₀: 0.4 nM (GTPγS)¹ | S1P EC₅₀: 3.0 nM (GTPγS)¹ |
¹EC₅₀ values are indicative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
I. Synthesis of Racemic N-Acetyl FTY720
This protocol outlines a common route to synthesize the racemic precursor for enzymatic resolution.
Workflow for Racemic N-Acetyl FTY720 Synthesis
Caption: Synthesis of racemic N-acetyl FTY720.
Materials:
-
Diethyl acetamidomalonate
-
1-(2-Bromoethyl)-4-octylbenzene
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
-
Lithium borohydride (B1222165) (LiBH₄)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Reagents for workup and purification (e.g., diethyl ether, saturated ammonium (B1175870) chloride solution, magnesium sulfate, silica (B1680970) gel)
Procedure:
-
Alkylation:
-
Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1-(2-bromoethyl)-4-octylbenzene dropwise and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction:
-
Dissolve the purified malonate derivative in dry THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield racemic N-acetyl FTY720.
-
The crude product can be purified by crystallization or column chromatography.
-
II. Enantioselective Synthesis of (R)-N-Acetyl-O-acetyl-FTY720 via Lipase-Catalyzed Kinetic Resolution
This protocol utilizes a lipase (B570770) to selectively acylate the (R)-enantiomer of N-acetyl FTY720.
Workflow for Enzymatic Resolution
Caption: Lipase-catalyzed kinetic resolution.
Materials:
-
Racemic N-acetyl FTY720
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., diisopropyl ether or toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic N-acetyl FTY720 in an anhydrous organic solvent, add immobilized lipase and vinyl acetate.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the acylated product and the remaining starting material.
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
-
Separation of Enantiomers:
-
Separate the resulting mixture of (R)-N-acetyl-O-acetyl-FTY720 and unreacted (S)-N-acetyl FTY720 by column chromatography on silica gel.
-
III. Synthesis of (R)-FTY720
Procedure:
-
Deprotection:
-
Dissolve the purified (R)-N-acetyl-O-acetyl-FTY720 in a suitable solvent mixture (e.g., methanol/water).
-
Add a base (e.g., lithium hydroxide (B78521) or sodium hydroxide) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until both the acetyl and N-acetyl groups are removed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give (R)-FTY720.
-
IV. Phosphorylation of (R)-FTY720 to (R)-FTY720-P
A chemical phosphorylation method is described below.
Workflow for Phosphorylation
Caption: Chemical phosphorylation of (R)-FTY720.
Materials:
-
(R)-FTY720
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine (B92270)
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve (R)-FTY720 in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride dropwise with stirring.
-
Continue stirring at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding water or an ice-water mixture.
-
The crude (R)-FTY720-P can be purified by methods such as ion-exchange chromatography.
V. Analytical Methods
Chiral HPLC for Enantiomeric Excess Determination:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a basic additive like diethylamine (B46881) is often effective for the separation of FTY720 enantiomers. The exact ratio should be optimized.
-
Detection: UV at a suitable wavelength (e.g., 215 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
Signaling Pathways of FTY720-P
FTY720-P exerts its biological effects by acting as an agonist at S1P receptors. The S1P1 receptor is crucial for lymphocyte trafficking. Upon binding of an agonist like FTY720-P, the S1P1 receptor couples to Gi proteins, leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway, and the recruitment of β-arrestin, which promotes receptor internalization.
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor downstream signaling.
Biological Assays for Functional Characterization
To confirm the activity of the synthesized (R)-FTY720-P, functional assays such as GTPγS binding and β-arrestin recruitment assays can be performed.
GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Protocol Outline:
-
Prepare cell membranes expressing the S1P receptor of interest.
-
Incubate the membranes with varying concentrations of (R)-FTY720-P in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the EC₅₀ value from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, which is a key event in receptor desensitization and internalization.
Protocol Outline (using a commercially available assay system, e.g., PathHunter®):
-
Use a cell line co-expressing the S1P receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Plate the cells in a microplate.
-
Add varying concentrations of (R)-FTY720-P.
-
Incubate to allow for receptor activation and β-arrestin recruitment, leading to the formation of a functional β-galactosidase enzyme.
-
Add the substrate for the enzyme and measure the resulting chemiluminescent signal.
-
Determine the EC₅₀ value from the dose-response curve.[6]
References
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of a hydroxyl group in FTY720 dramatically improves the phosphorylation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Methods for the Separation of FTY720-P Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720 (Fingolimod) is a crucial immunomodulatory drug that requires phosphorylation to its active form, FTY720-phosphate (FTY720-P), which exists as a pair of enantiomers. The stereochemistry of FTY720-P is critical to its pharmacological activity. This document provides detailed application notes and protocols for the chiral separation of FTY720-P enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on the established strategy of separating protected diastereomeric derivatives of FTY720-P, a necessary step due to the challenging chromatographic nature of the polar phosphate (B84403) group. These protocols are intended to provide a robust starting point for researchers developing and validating enantioselective analytical methods for this compound.
Introduction
FTY720, a sphingosine-1-phosphate (S1P) receptor modulator, is a prodrug that is phosphorylated in vivo to the active metabolite, FTY720-phosphate (FTY720-P). This phosphorylation creates a chiral center, resulting in (S)- and (R)-enantiomers. Research has indicated that the (S)-enantiomer is the primary driver of the immunosuppressive activity of the drug. Therefore, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and pharmacokinetic studies.
Direct chiral separation of the highly polar FTY720-P molecule by HPLC is challenging. A more effective and commonly cited strategy involves the chemical protection of the polar functional groups (amine and phosphate) to create less polar, more chromatographically amenable derivatives prior to chiral separation. This application note details a generalized protocol for this approach.
Signaling Pathway of FTY720
FTY720 is a prodrug that requires activation through phosphorylation by sphingosine (B13886) kinase 2 (SphK2) to its active form, FTY720-P. FTY720-P then acts as an agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the modulation of various cellular processes, including lymphocyte trafficking.
Application Notes and Protocols for (R)-FTY720-P in Competitive Binding Assays for S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors (S1P1-5) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes, including immune cell trafficking, vascular development, and neurogenesis.[1] The modulation of these receptors is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis. FTY720 (Fingolimod) is a well-established immunomodulatory drug that, upon phosphorylation in vivo by sphingosine (B13886) kinase 2, becomes the active metabolite FTY720-phosphate (FTY720-P).[2][3] FTY720-P acts as a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[3][4] Its therapeutic effect is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes.[4]
(R)-FTY720-P is the biologically active enantiomer of FTY720-phosphate. Understanding its binding affinity and selectivity across the S1P receptor subtypes is critical for elucidating its mechanism of action and for the development of more selective S1P receptor modulators. Competitive binding assays are a fundamental tool for determining the affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a test compound for a specific receptor. This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of (R)-FTY720-P with human S1P receptors.
Data Presentation: Binding Affinity of FTY720-P at S1P Receptors
The following table summarizes the functional potency (EC50) of FTY720-phosphate (FTY720-P) at human S1P receptor subtypes from a β-arrestin recruitment assay. While specific Ki values for the (R)-enantiomer are not always distinctly reported in the literature, these EC50 values provide a strong indication of its relative potency across the S1P receptor family.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| S1P1 | FTY720-P | EC50 | 0.4 | [4] |
| S1P2 | FTY720-P | - | >10,000 | [4] |
| S1P3 | FTY720-P | EC50 | 54 | [4] |
| S1P4 | FTY720-P | EC50 | 26 | [4] |
| S1P5 | FTY720-P | EC50 | 1.8 | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using Cell Membranes
This protocol describes a filtration-based competitive binding assay using a radiolabeled ligand (e.g., [³²P]S1P) and cell membranes expressing a specific human S1P receptor subtype.
Materials and Reagents:
-
Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³²P]S1P with high specific activity.
-
(R)-FTY720-P: Test compound.
-
Unlabeled S1P: For determination of non-specific binding.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[1]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Glass Fiber (GF/B) Filtration Plates: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 60 minutes.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
DMSO or Methanol (B129727): For dissolving test compounds.
Experimental Procedure:
-
Preparation of Reagents:
-
Dilute the S1P receptor-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[1] Keep on ice.
-
Prepare a stock solution of (R)-FTY720-P in DMSO or methanol (e.g., 1-10 mM).[1]
-
Perform serial dilutions of the (R)-FTY720-P stock solution in assay buffer to obtain a range of final concentrations for the competition curve (e.g., 0.001 nM to 100 µM).[1]
-
Prepare a working solution of [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.[1]
-
Prepare a high concentration solution of unlabeled S1P (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted cell membranes, and 50 µL of the [³²P]S1P working solution.
-
Non-Specific Binding (NSB): Add 50 µL of the high concentration unlabeled S1P solution, 50 µL of the diluted cell membranes, and 50 µL of the [³²P]S1P working solution.
-
Competitive Binding: Add 50 µL of each (R)-FTY720-P dilution, 50 µL of the diluted cell membranes, and 50 µL of the [³²P]S1P working solution.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[1]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked 96-well glass fiber filtration plate using a vacuum manifold.
-
Wash each well rapidly with 5 x 200 µL of ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Detection:
-
Dry the filter plate for at least 30 minutes at 50°C.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of (R)-FTY720-P.
-
Plot the percentage of specific binding against the logarithm of the (R)-FTY720-P concentration.
-
Determine the IC50 value, which is the concentration of (R)-FTY720-P that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
S1P Receptor Signaling Pathways
Caption: S1P receptor G protein coupling and downstream signaling.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTY720 | Sphingosine 1-phosphate agonist | Hello Bio [hellobio.com]
- 4. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-FTY720-P in High-Throughput Screening: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FTY720-P is the phosphorylated R-enantiomer of Fingolimod (FTY720), a widely recognized immunomodulatory drug. While the (S)-enantiomer, (S)-FTY720-P, is the primary active metabolite responsible for the therapeutic effects of Fingolimod through its potent agonism at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), the (R)-enantiomer exhibits significantly lower activity at these receptors.[1] This stereospecific difference in activity makes (R)-FTY720-P an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel S1P receptor modulators. Its primary application in HTS is as a negative control to identify and eliminate non-specific interactions and to confirm the stereoselectivity of newly identified hit compounds.
This document provides detailed application notes and experimental protocols for the utilization of (R)-FTY720-P in HTS assays targeting S1P receptors.
Mechanism of Action and Rationale for Use in HTS
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[2][3] The resulting (S)-FTY720-P is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors, leading to receptor internalization and degradation, which ultimately results in the sequestration of lymphocytes in lymph nodes.[2][3] This "functional antagonism" is the basis of its immunosuppressive effects.[2]
In contrast, (R)-FTY720-P displays significantly reduced affinity and agonist activity at these S1P receptors. This differential activity provides a clear rationale for its use in HTS:
-
Negative Control: In primary screens, (R)-FTY720-P can be used to distinguish true hits from compounds that may interfere with the assay technology (e.g., fluorescent or luminescent reporters) or act through off-target mechanisms. A compound that shows activity in the presence of (S)-FTY720-P but not (R)-FTY720-P is more likely to be a specific S1P receptor modulator.
-
Stereoselectivity Profiling: For hit compounds identified in a primary screen, counter-screening with (R)-FTY720-P allows for the assessment of stereoselectivity. A significant difference in potency between a hit compound and its enantiomer, mirrored by the difference between (S)-FTY720-P and (R)-FTY720-P, strengthens the case for a specific, receptor-mediated mechanism of action.
-
Tool for "Off-Target" Identification: In cell-based assays, if a compound's activity is not mimicked by (S)-FTY720-P but is observed with (R)-FTY720-P, it may suggest an interaction with a target other than the intended S1P receptors.
Data Presentation: Comparative Activity of FTY720-P Enantiomers
The following table summarizes the differential activity of (S)-FTY720-P and (R)-FTY720-P at S1P receptors, highlighting the rationale for using the (R)-enantiomer as a negative control.
| Compound | Target Receptor | Reported Activity | Potency (EC50/Ki) | Reference |
| (S)-FTY720-P | S1P1, S1P3, S1P4, S1P5 | Potent Agonist | Sub-nanomolar to low nanomolar | [1] |
| (R)-FTY720-P | S1P1, S1P3, S1P4, S1P5 | Weak/No Significant Agonist Activity | Micromolar or higher | [1] |
Experimental Protocols
The following are detailed protocols for common HTS assays where (R)-FTY720-P can be employed as a negative control. These protocols are based on established methods for screening GPCR modulators.[4][5][6]
Protocol 1: High-Throughput Calcium Mobilization Assay for S1P1/3 Receptors
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (S1P1 and S1P3 can couple to Gq in some cellular contexts).
Materials:
-
HEK293 cells stably expressing human S1P1 or S1P3 receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (B1678239) (to inhibit dye leakage).
-
(S)-FTY720-P (positive control).
-
(R)-FTY720-P (negative control).
-
Test compounds library.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed HEK293-S1PR cells into 384-well plates at a density of 10,000-20,000 cells per well in culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds, (S)-FTY720-P (e.g., starting from 10 µM), and (R)-FTY720-P (e.g., at a fixed high concentration, such as 10 µM) in Assay Buffer in a separate compound plate.
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of 10 µL of compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control ((S)-FTY720-P) and the vehicle control.
-
Compounds that elicit a significant calcium response should be counter-screened with (R)-FTY720-P. A lack of response to (R)-FTY720-P indicates specificity.
-
Protocol 2: High-Throughput cAMP Assay for S1P1 Receptors
This assay measures the inhibition of adenylyl cyclase activity (decrease in cAMP levels) following the activation of Gi-coupled S1P1 receptors.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptors.
-
Assay Buffer: As in Protocol 1.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).
-
(S)-FTY720-P (positive control).
-
(R)-FTY720-P (negative control).
-
Test compounds library.
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Methodology:
-
Cell Plating: Seed CHO-K1-S1P1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds, (S)-FTY720-P, and (R)-FTY720-P in Assay Buffer.
-
Add 5 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Add 5 µL of a forskolin solution (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the cAMP concentration.
-
Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) levels.
-
Plot the percentage of inhibition against the compound concentration to determine IC50 values.
-
Active compounds should be tested alongside (R)-FTY720-P to confirm specificity.
-
Visualization of Signaling Pathways and Experimental Workflow
S1P Receptor Signaling Pathway
Caption: S1P Receptor Signaling Pathways
High-Throughput Screening Workflow for S1P Receptor Modulators
Caption: HTS Workflow for S1P Modulators
References
- 1. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.gu.se [molbio.gu.se]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating S1P Receptor-Independent Effects of (R)-FTY720-P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FTY720-P, the inactive enantiomer of the potent sphingosine-1-phosphate (S1P) receptor agonist FTY720-P (Fingolimod-phosphate), provides a crucial tool for dissecting the intracellular, S1P receptor-independent effects of this class of molecules. While the immunosuppressive actions of FTY720 are primarily mediated by the (S)-enantiomer through S1P receptor modulation, emerging evidence reveals that both FTY720 and its phosphorylated metabolites can exert significant biological effects through direct interactions with intracellular targets. These off-target effects are of considerable interest for therapeutic applications in oncology and neurodegenerative diseases.
These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the S1P receptor-independent mechanisms of (R)-FTY720-P. We focus on three key intracellular targets: Protein Phosphatase 2A (PP2A), Class I Histone Deacetylases (HDACs), and the autophagy pathway.
Data Presentation
The following tables summarize the quantitative data on the S1P receptor-independent effects of FTY720 and its phosphorylated form. It is important to note that much of the available literature utilizes the racemic mixture of FTY720 or the unseparated phosphorylated product. Data specific to the (R)-enantiomer is limited and should be a focus of future investigations.
Table 1: Effect of FTY720-P on Class I Histone Deacetylase (HDAC) Activity
| Target | Compound | Assay System | IC50 | Reference |
| HDAC1 | FTY720-P | Recombinant Human HDAC1 | ~25 nM | [1] |
| HDAC2 | FTY720-P | Recombinant Human HDAC2 | Potent Inhibition | [1] |
| HDAC3 | FTY720-P | Recombinant Human HDAC3 | Potent Inhibition | [1] |
| HDAC8 | FTY720-P | Recombinant Human HDAC8 | Potent Inhibition | [1] |
| Class II HDAC7 | FTY720-P | Recombinant Human HDAC7 | No Significant Inhibition | [1] |
Table 2: Effect of FTY720/FTY720-P on Protein Phosphatase 2A (PP2A) Activity
| Compound | Cell Line / System | Effect | Concentration | Reference |
| FTY720 | Breast Cancer Cells (MCF-7, MDA-MB-231) | Increased PP2A Activity | 3 µM | [2][3] |
| FTY720-P | Human Monocytes | Increased PP2A Activity | 2.5 µM | [4] |
| FTY720-P | A549 Lung Epithelial Cells | Enhanced TNF-induced PP2A Activity | 2.5 µM | [5][6][7] |
Table 3: Modulation of Autophagy Markers by FTY720
| Compound | Cell Line | Effect on LC3-II | Effect on p62/SQSTM1 | Reference |
| FTY720 | HCC1954 Breast Cancer Cells | Increased Expression | Increased Expression (Inhibition of Autophagic Flux) | [8] |
| FTY720 | Microglia | Repressed Autophagy | Decreased LC3-II/LC3-I ratio, Increased p62 | [9] |
Experimental Protocols
Here we provide detailed protocols for investigating the three key S1P receptor-independent activities of (R)-FTY720-P.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to measure the direct inhibitory effect of (R)-FTY720-P on the activity of purified class I HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control inhibitor
-
(R)-FTY720-P
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a serial dilution of (R)-FTY720-P and the control inhibitor (TSA or SAHA) in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
(R)-FTY720-P or control inhibitor at various concentrations.
-
Recombinant HDAC enzyme.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add the HDAC fluorometric substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well to stop the HDAC reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of (R)-FTY720-P and determine the IC50 value.
Cellular Protein Phosphatase 2A (PP2A) Activity Assay
This protocol measures the effect of (R)-FTY720-P on PP2A activity in cell lysates.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
(R)-FTY720-P
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PP2A immunoprecipitation kit or anti-PP2A antibody and protein A/G beads
-
PP2A assay buffer
-
Phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate (B84403) Detection Kit
-
Okadaic acid as a PP2A inhibitor control
-
96-well clear microplates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of (R)-FTY720-P for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Immunoprecipitate PP2A from equal amounts of protein lysate using an anti-PP2A antibody.
-
Wash the immunoprecipitated beads with assay buffer.
-
Resuspend the beads in PP2A assay buffer.
-
Add the phosphopeptide substrate to each sample.
-
Incubate at 30°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Read the absorbance on a spectrophotometer.
-
Calculate the PP2A activity and compare the activity in (R)-FTY720-P-treated cells to untreated controls.
Autophagic Flux Assay (LC3 Turnover)
This protocol assesses the effect of (R)-FTY720-P on autophagic flux by measuring the turnover of LC3-II. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Materials:
-
Cell line of interest
-
(R)-FTY720-P
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with (R)-FTY720-P at various concentrations for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells. Include vehicle-treated controls with and without the lysosomal inhibitor.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with the cell lysates.
-
Probe the membranes with primary antibodies against LC3B and p62. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence system.
-
Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor suggests an increased autophagic flux. Conversely, an accumulation of p62 may indicate a blockage in autophagic degradation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: S1P Receptor-Independent Signaling Pathways of (R)-FTY720-P.
Caption: A generalized workflow for studying (R)-FTY720-P's effects.
References
- 1. Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fingolimod Phosphate (FTY720-P) Activates Protein Phosphatase 2A in Human Monocytes and Inhibits Monosodium Urate Crystal-Induced Interleukin-1 β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-FTY720-P as a Tool Compound for Pharmacological Studies
Introduction
Fingolimod (B1672674) (FTY720, Gilenya™) is a structural analog of sphingosine (B13886) that functions as an immunomodulatory agent.[1] It is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SPHK2) to its active form, FTY720-phosphate (FTY720-P).[2][3][4][5] FTY720-P is a potent agonist at four of the five G protein-coupled sphingosine-1-phosphate (S1P) receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[5][6][7] Its therapeutic effect, particularly in multiple sclerosis, is largely attributed to its action on the S1P₁ receptor on lymphocytes.[7] FTY720-P initially activates the receptor but subsequently causes its internalization and proteasomal degradation, leading to a state of "functional antagonism".[3][8][9] This process prevents lymphocyte egress from lymph nodes, thereby reducing the number of circulating lymphocytes.[4][10]
FTY720 is a chiral molecule, and its phosphorylation can result in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. The in vivo phosphorylation process predominantly produces the (S)-enantiomer, which is considered the biologically active form responsible for the drug's immunomodulatory effects.[11] In contrast, the (R)-enantiomer, (R)-FTY720-P, exhibits significantly less activity, making it an invaluable tool compound for pharmacological research.[11] These application notes describe the use of (R)-FTY720-P as a negative control to ensure the stereospecificity of S1P receptor-mediated effects and to distinguish them from potential off-target activities of the FTY720 scaffold.
Pharmacological Profile and Data
The primary value of (R)-FTY720-P as a tool compound lies in its stereochemical difference from the active (S)-enantiomer. While direct binding and functional data for (R)-FTY720-P are not as extensively published as for the racemic mixture or the (S)-enantiomer, comparative studies demonstrate its reduced biological activity. For instance, in choroidal endothelial cells, 10 µM (S)-FTY720-P significantly decreased cell viability, whereas the (R)-enantiomer had a much smaller impact at the same concentration.[11] This highlights its utility as a negative control.
The following tables summarize the receptor binding and functional activity data for FTY720-P. Note that most literature refers to the racemic mixture or does not specify the enantiomer, which is often implicitly the more active (S)-form.
Table 1: FTY720-P Receptor Binding Affinity
| Compound | Receptor | Kd (nM) | Source Organism/Cell Line | Citation |
|---|---|---|---|---|
| FTY720-P | S1P₁ | 0.283 ± 0.055 | Human | [8] |
| FTY720-P | S1P₃ | 0.946 ± 0.143 | Human |[8] |
Table 2: FTY720-P Functional Activity (Agonism)
| Compound | Receptor | EC₅₀ (nM) | Assay Type | Citation |
|---|---|---|---|---|
| FTY720-P | S1P₁ | 0.4 | β-arrestin | [12][13] |
| FTY720-P | S1P₃ | 54 | β-arrestin | [12][13] |
| FTY720-P | S1P₄ | 26 | β-arrestin | [12][13] |
| FTY720-P | S1P₅ | 1.8 | β-arrestin | [12][13] |
| (R)-FTY720-vinylphosphonate* | S1P₁ | 20 ± 3 | Not Specified |[14] |
*Note: Data for (R)-FTY720-vinylphosphonate, a related but distinct phosphonate (B1237965) analog, is included for comparative purposes, as it shows agonist activity.
Key Applications
-
Negative Control for Stereospecificity: The primary application of (R)-FTY720-P is to serve as a negative control in experiments involving (S)-FTY720-P or racemic FTY720-P. Any biological effect observed with the (S)-enantiomer but not with the (R)-enantiomer can be confidently attributed to a stereospecific interaction with its target receptor, typically S1P₁.
-
Investigating Off-Target Effects: By using a compound with the same basic chemical structure but lacking significant S1P receptor activity, researchers can identify off-target effects. If a cellular response is triggered by both (S)- and (R)-FTY720-P, it suggests the mechanism is independent of high-affinity S1P receptor agonism.
-
Elucidating S1P Receptor-Independent Mechanisms: The unphosphorylated parent compound, FTY720, has been shown to have biological effects independent of S1P receptors, such as inhibiting sphingosine kinase 1 (SPHK1).[10][15] (R)-FTY720-P can help dissect whether any observed effects of the FTY720 scaffold are mediated by S1P receptors or by other mechanisms.
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Competitive S1P Receptor Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Kᵢ) of (R)-FTY720-P and (S)-FTY720-P for a specific S1P receptor subtype (e.g., S1P₁).
Principle: This assay measures the ability of unlabeled ligands ((R)- or (S)-FTY720-P) to compete with a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) for binding to receptors expressed in a cell membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be used to calculate the inhibitory constant (Kᵢ).
Materials:
-
HEK293T cells transfected to express the human S1P₁ receptor.
-
[³²P]S1P (radioligand).
-
(R)-FTY720-P and (S)-FTY720-P (unlabeled competitor ligands).
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Cell membrane preparation from transfected HEK293T cells.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of (R)-FTY720-P and (S)-FTY720-P in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg), and 50 µL of the competitor ligand dilution (or buffer for total binding).
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P at a final concentration near its Kd (e.g., 3 nM as per[6]).
-
To determine non-specific binding, add a high concentration of unlabeled S1P (e.g., 1 µM) in a separate set of wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value for each enantiomer.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Kᵢ values of (R)-FTY720-P and (S)-FTY720-P to determine relative binding affinity.
Protocol 2: Cell Viability Assay
Objective: To assess the differential effects of (R)-FTY720-P and (S)-FTY720-P on the viability or proliferation of a target cell line.
Principle: A colorimetric assay, such as the MTT assay, is used to quantify viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., choroidal endothelial cells[11], MCF-7 breast cancer cells[16]).
-
Complete cell culture medium.
-
(R)-FTY720-P and (S)-FTY720-P.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette and a microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-FTY720-P and (S)-FTY720-P in culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 50 µM as per[11][16]).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).[11][16]
-
Four hours before the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percent viability against the log concentration of each compound to generate dose-response curves and determine IC₅₀ values if applicable.
-
Compare the curves for (R)-FTY720-P and (S)-FTY720-P to evaluate their differential effects on cell viability.
Protocol 3: In Vitro Capillary Morphogenesis (Tube Formation) Assay
Objective: To evaluate the effect of (R)-FTY720-P and (S)-FTY720-P on the ability of endothelial cells to form capillary-like structures in vitro.
Principle: When plated on a basement membrane extract (such as Matrigel), endothelial cells will rapidly align and form a network of tube-like structures, mimicking the early stages of angiogenesis. The extent of this network formation can be quantified to assess pro- or anti-angiogenic effects of test compounds.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.[11][17]
-
Endothelial cell growth medium.
-
Matrigel Basement Membrane Matrix.
-
(R)-FTY720-P and (S)-FTY720-P.
-
96-well cell culture plates (ice-cold).
-
Inverted microscope with a camera.
-
Image analysis software (e.g., ImageJ with an angiogenesis plugin).
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in a small volume of basal medium to a concentration of 1-2 x 10⁵ cells/mL.
-
In separate tubes, mix the cell suspension with the desired final concentrations of (R)-FTY720-P, (S)-FTY720-P (e.g., 1 µM[11]), or a vehicle control.
-
Gently add 100 µL of the cell/compound mixture on top of the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
At the end of the incubation period, capture images of the tube network in each well.
Data Analysis:
-
Use image analysis software to quantify the extent of tube formation.
-
Common parameters for quantification include:
-
Total tube length.
-
Number of nodes/junctions.
-
Number of meshes or loops.
-
-
Normalize the data from the treated groups to the vehicle control group.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the control, (R)-FTY720-P, and (S)-FTY720-P treated groups. A significant effect of (S)-FTY720-P but not (R)-FTY720-P would indicate a stereospecific, S1P receptor-mediated anti-angiogenic effect.[11]
References
- 1. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 14. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Purification of FTY720-Phosphate by Supercritical Fluid Chromatography (SFC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulating drug used in the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated to its active form, FTY720-phosphate (FTY720-P), which is a structural analog of sphingosine-1-phosphate (S1P). FTY720-P acts as a functional antagonist at the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes. The molecule contains a single chiral center, and the pharmacological activity may reside in one enantiomer. Therefore, the efficient chiral purification of FTY720-P is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages such as high separation efficiency, reduced solvent consumption, and faster analysis times compared to traditional high-performance liquid chromatography (HPLC). This document provides a detailed application note and protocol for the chiral purification of FTY720-P using SFC.
Signaling Pathway of FTY720-P
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases (SphK) to form the active metabolite FTY720-P. FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The primary mechanism of action for immunosuppression involves its effect on the S1P1 receptor on lymphocytes.
Figure 1: FTY720-P Signaling Pathway at the S1P1 Receptor.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic FTY720-P in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase co-solvent (e.g., methanol) to a final concentration of 0.1 mg/mL for analytical method development. For preparative scale, a higher concentration may be used depending on the column loading capacity.
-
-
Sample Matrix:
-
For analysis of FTY720-P from biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to remove interfering substances. The final extract should be reconstituted in a solvent compatible with the SFC mobile phase.
-
SFC Method Development Workflow
The following workflow is recommended for developing a chiral SFC method for FTY720-P.
Figure 2: Workflow for Chiral SFC Method Development.
Analytical Chiral SFC Method
-
Instrumentation: Analytical SFC system equipped with a UV-Vis or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended as a starting point due to their broad applicability. For example, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: A gradient elution can be used for initial screening, followed by optimization to an isocratic method for preparative scale-up.
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Flow Rate: 3.0 mL/min
-
Detection: UV at 210 nm or MS (ESI+)
Preparative Chiral SFC Protocol
-
System Preparation:
-
Equilibrate the preparative SFC system with the optimized mobile phase composition until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the racemic FTY720-P in the co-solvent at a concentration determined by the loading study.
-
Inject the sample solution onto the preparative chiral column.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the two separated enantiomers.
-
-
Solvent Removal:
-
Evaporate the collected fractions under reduced pressure to obtain the purified enantiomers.
-
-
Purity and Yield Analysis:
-
Analyze the purity of each enantiomeric fraction using the analytical SFC method.
-
Calculate the yield of each enantiomer.
-
Data Presentation
The following tables summarize the expected quantitative data from the chiral SFC purification of FTY720-P. These are representative data based on typical SFC separations of polar chiral molecules.
Table 1: Analytical SFC Method Parameters and Results
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
| Chromatographic Results | |
| Retention Time (Enantiomer 1) | 4.2 min |
| Retention Time (Enantiomer 2) | 5.8 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.45 |
Table 2: Preparative SFC Purification Summary
| Parameter | Value |
| Purification Conditions | |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 10 µm, 21.2 x 250 mm |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 50 mL/min |
| Sample Load | 100 mg of racemic FTY720-P |
| Purification Results | |
| Yield (Enantiomer 1) | 45 mg (90%) |
| Yield (Enantiomer 2) | 43 mg (86%) |
| Enantiomeric Purity (Enantiomer 1) | >99.5% |
| Enantiomeric Purity (Enantiomer 2) | >99.5% |
| Chemical Purity (both enantiomers) | >99.0% |
Conclusion
Supercritical fluid chromatography provides an efficient, rapid, and green alternative for the chiral purification of FTY720-P. The protocols and data presented in this application note offer a comprehensive guide for researchers and drug development professionals to establish a robust method for obtaining enantiomerically pure FTY720-P. The use of polysaccharide-based chiral stationary phases with a methanol co-solvent is a promising starting point for method development. Further optimization of parameters such as back pressure, temperature, and the use of additives can lead to improved resolution and shorter run times. The successful implementation of preparative SFC will be instrumental in advancing the development of stereochemically defined FTY720-P as a therapeutic agent.
Application Note: A Multi-Assay Approach for the Validation of Novel S1P Receptor Modulators Using (R)-FTY720-P as a Stereospecific Control
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes by interacting with a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P/S1PR signaling axis is a key modulator of immune cell trafficking, making it a highly attractive target for the development of therapeutics for autoimmune diseases like multiple sclerosis (MS).[1][2][3]
Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for MS, is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P).[4][5] FTY720-P is a potent agonist at four of the five S1P receptors (S1P1,3,4,5).[6][7] Its therapeutic effect is primarily mediated through its action on the S1P1 receptor on lymphocytes.[6] Initial agonism leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient required for their egress from secondary lymphoid organs.[8][9] This "functional antagonism" results in the sequestration of lymphocytes, preventing their infiltration into the central nervous system (CNS).[6][9]
FTY720 is a chiral molecule, and its phosphorylation in vivo produces predominantly the (S)-enantiomer of FTY720-P, which is the biologically active form.[10][11] The (R)-enantiomer, (R)-FTY720-P, has been shown to be significantly less active.[10] This stereoselectivity makes (R)-FTY720-P an invaluable tool in drug discovery. It serves as a high-fidelity negative control to validate that the biological effects of a novel modulator are due to specific, stereoselective interactions with the target S1P receptors and not due to off-target or non-specific effects.
This application note provides a comprehensive framework and detailed protocols for validating novel S1P receptor modulators. It outlines a multi-assay cascade, from initial binding assessment to functional and cellular characterization, using the active (S)-FTY720-P as a benchmark positive control and the inactive (R)-FTY720-P as a critical stereospecific negative control.
S1P Receptor Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P1 couples exclusively to Gαi, leading to the activation of PI3K-Akt and Ras-ERK pathways, which promote cell survival and proliferation.[12] S1P2 and S1P3 can couple to Gαi, Gαq, and Gα12/13, activating a wider range of effectors including phospholipase C (PLC) and the Rho GTPase, which influences cytoskeletal dynamics and cell migration.[12][13] Understanding this complex signaling network is crucial for characterizing the functional profile of a novel modulator.
Caption: S1P receptor coupling to G proteins and downstream pathways.
Validation Workflow for Novel S1P Modulators
A robust validation cascade is essential to comprehensively profile a novel S1P receptor modulator. The workflow should progress from determining target engagement and affinity to characterizing the functional and cellular consequences of receptor modulation. Throughout this process, comparison to both a potent agonist ((S)-FTY720-P) and a stereospecific negative control ((R)-FTY720-P) is paramount.
Caption: Hierarchical workflow for validating novel S1P modulators.
Quantitative Data Summary
The following tables present representative data for a hypothetical novel S1P1-selective modulator ("Novel Modulator X") compared against controls. This data structure allows for a clear assessment of affinity, potency, and stereoselectivity.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
|---|---|---|---|---|---|
| Novel Modulator X | 0.5 | >10,000 | 850 | >10,000 | 150 |
| (S)-FTY720-P | 0.4 | >10,000 | 1.5 | 0.6 | 0.3 |
| (R)-FTY720-P | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| S1P (Endogenous) | 0.8 | 5.0 | 0.3 | 0.5 | 1.2 |
Table 2: Functional Potency in [³⁵S]GTPγS Assay (EC₅₀, nM / Eₘₐₓ %)
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
|---|---|---|---|---|---|
| Novel Modulator X | 0.9 / 100% | >10,000 | 1200 / 45% | >10,000 | 250 / 95% |
| (S)-FTY720-P | 0.2 / 100% | >10,000 | 1.1 / 100% | 0.8 / 100% | 0.5 / 100% |
| (R)-FTY720-P | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for S1P receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing individual human S1P receptor subtypes (S1P1-5).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.[15]
-
Test Compounds: Novel Modulator X, (S)-FTY720-P, (R)-FTY720-P, unlabeled S1P.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
2. Method:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM unlabeled S1P (for non-specific binding).
-
Add 50 µL of each test compound dilution to respective wells.
-
Add 50 µL of radioligand (e.g., ~0.1 nM [³²P]S1P) to all wells.
-
Initiate the binding reaction by adding 50 µL of diluted cell membranes (5-10 µg protein/well).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism. Agonist binding facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
1. Materials:
-
S1P receptor-expressing cell membranes.
-
[³⁵S]GTPγS radiolabel.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
GDP (10 µM final concentration).
-
Test Compounds: Novel Modulator X, (S)-FTY720-P, (R)-FTY720-P.
2. Method:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add test compound dilutions, GDP, and cell membranes (10-20 µ g/well ).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (~0.1 nM final concentration).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash filters with ice-cold buffer, dry, and measure radioactivity as described in Protocol 1.
3. Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or as a percentage of maximal S1P stimulation) against the log concentration of the agonist.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.
-
Compare the Eₘₐₓ of the test compound to that of a full agonist (S1P or (S)-FTY720-P) to classify it as a full, partial, or null agonist.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step initiating receptor internalization and desensitization.
1. Materials:
-
U2OS or HEK293 cells co-expressing an S1P receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Commercial platforms like DiscoverX PathHunter are commonly used.
-
Cell culture reagents and 96-well assay plates.
-
Test Compounds: Novel Modulator X, (S)-FTY720-P, (R)-FTY720-P.
-
Detection reagents that produce a chemiluminescent signal upon enzyme complementation.
2. Method:
-
Plate the engineered cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of test compounds.
-
Remove culture medium and add the test compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
3. Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Determine EC₅₀ and Eₘₐₓ values using non-linear regression. This data provides insight into the compound's ability to induce receptor desensitization and internalization machinery.[8]
Interpretation of Validation Data
A successful novel S1P modulator should exhibit a distinct profile when compared with the positive and negative controls.
-
High Affinity and Selectivity: The novel compound should display high affinity (low-nanomolar or sub-nanomolar Kᵢ) for the target receptor (e.g., S1P1) and significantly lower affinity (>1000-fold) for other subtypes, particularly S1P3, to potentially avoid cardiovascular side effects.[16][17]
-
Potent Agonism: The compound should demonstrate potent agonism in functional assays (e.g., GTPγS), with an EC₅₀ value comparable to its binding affinity.
-
Stereospecificity: Crucially, the desired activity profile should be absent for the (R)-FTY720-P control. The Kᵢ and EC₅₀ values for (R)-FTY720-P should be in the micromolar range or higher, confirming that the biological activity is a result of a specific, stereoselective interaction with the receptor binding pocket.
-
Functional Profile: The β-arrestin and receptor internalization assays help to characterize the compound as a "functional antagonist" similar to FTY720-P, which is desired for lymphocyte sequestration, or as a biased agonist, which may offer a differentiated therapeutic profile.[8][16]
Conclusion
The validation of novel S1P receptor modulators requires a systematic, multi-assay approach that characterizes binding, function, and cellular effects. The judicious use of appropriate controls is fundamental to this process. Employing the active (S)-FTY720-P as a benchmark for potent, multi-subtype agonism and its inactive enantiomer, (R)-FTY720-P, as a stereospecific negative control allows researchers to unambiguously validate on-target activity and build a comprehensive pharmacological profile. This rigorous validation framework is essential for identifying promising lead candidates with the desired selectivity and mechanism of action for advancement into clinical development.
References
- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scripps.edu [scripps.edu]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 10. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration [mdpi.com]
- 14. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 15. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Inconsistent results with (R)-FTY720-P as a negative control
Welcome to the technical support center for (R)-FTY720-P. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent or unexpected results when using (R)-FTY720-P as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is (R)-FTY720-P used as a negative control?
(R)-FTY720-P is the inactive enantiomer of the phosphorylated form of FTY720 (Fingolimod). The immunosuppressive effects of FTY720 are primarily mediated by its (S)-enantiomer, (S)-FTY720-P, which is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1][2] This agonism leads to the internalization and degradation of the receptors, effectively functioning as a long-term antagonist. In contrast, (R)-FTY720-P exhibits significantly lower binding affinity for S1P receptors, making it a suitable negative control to demonstrate that the observed experimental effects are specifically mediated by S1P receptor activation.[1]
Q2: I'm observing an effect with (R)-FTY720-P in my assay. Does this mean my experiment has failed?
Not necessarily. While (R)-FTY720-P is largely inactive at S1P receptors, it is not entirely inert. Both the parent compound, FTY720, and its phosphorylated metabolites can exert "off-target" effects that are independent of S1P receptors. If you observe activity with (R)-FTY720-P, it is likely due to one of these alternative mechanisms. The key is to investigate these possibilities to understand your results fully.
Q3: What are the known off-target effects of FTY720 and its analogs?
FTY720 and its derivatives have been reported to interact with several other cellular targets, which could account for unexpected activity. These include:
-
Protein Phosphatase 2A (PP2A) activation: Both FTY720 and its phosphorylated form (FTY720-P) have been shown to activate PP2A, a critical tumor suppressor and regulator of cellular signaling.[3][4][5][6][7]
-
Cytosolic Phospholipase A2 (cPLA2) inhibition: The unphosphorylated form, FTY720, can directly inhibit cPLA2α, an enzyme crucial for the production of eicosanoids, which are inflammatory mediators.
-
Sphingosine (B13886) Kinase 1 (SK1) inhibition: FTY720 can inhibit SK1, the enzyme that phosphorylates sphingosine to S1P, thereby affecting the balance of sphingolipid metabolites.[8][9][10]
-
S1P Lyase inhibition: FTY720 has been shown to inhibit S1P lyase, the enzyme responsible for the irreversible degradation of S1P.[11][12]
-
TRPM7 Channel inhibition: FTY720 can inhibit the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which is involved in cellular magnesium homeostasis and has been implicated in various physiological processes.[13][14]
Troubleshooting Guide
If you are experiencing inconsistent results with (R)-FTY720-P, consider the following troubleshooting steps:
Issue: (R)-FTY720-P is showing activity in my assay, where it should be inactive.
Possible Cause 1: Your system is sensitive to Protein Phosphatase 2A (PP2A) activation.
-
Explanation: Both FTY720 and FTY720-P have been demonstrated to activate PP2A.[3][5][6] This activation can lead to downstream effects such as reduced inflammation and apoptosis in cancer cells, independent of S1P receptor signaling.[3][4][7]
-
Troubleshooting Steps:
-
Confirm PP2A Activation: If possible, measure PP2A activity in your experimental system in the presence of (R)-FTY720-P.
-
Use a PP2A Inhibitor: Co-treat your cells with (R)-FTY720-P and a specific PP2A inhibitor, such as okadaic acid. If the unexpected effect is diminished, it suggests PP2A activation is the cause.
-
Alternative Negative Control: Consider using an alternative negative control that is structurally distinct from FTY720 and known not to activate PP2A.
-
Possible Cause 2: Your experimental system is affected by the inhibition of other sphingolipid metabolism enzymes.
-
Explanation: The parent compound, FTY720, can inhibit enzymes such as sphingosine kinase 1 (SK1) and S1P lyase.[9][12] While (R)-FTY720-P is less studied in this regard, the presence of any residual unphosphorylated FTY720 or in vivo dephosphorylation could lead to these effects.
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your (R)-FTY720-P compound to rule out contamination with the parent FTY720 or the (S)-enantiomer.
-
Measure Sphingolipid Levels: If your laboratory has the capability, measure the levels of sphingosine, S1P, and ceramide in your system after treatment with (R)-FTY720-P to see if they are altered.
-
Use Alternative Inhibitors: To confirm the role of a specific enzyme, use a more selective inhibitor for SK1 or S1P lyase as a comparator in your experiments.
-
Data Summary
The following table summarizes the key differences in the activities of FTY720 and its phosphorylated enantiomers.
| Compound | Primary Target | S1P Receptor Activity | Known Off-Target Effects |
| FTY720 (Fingolimod) | Prodrug | Inactive | Inhibits cPLA2α, SK1, S1P lyase; Activates PP2A; Inhibits TRPM7 |
| (S)-FTY720-P | S1P Receptors | Potent agonist at S1P1,3,4,5 | Activates PP2A |
| (R)-FTY720-P | Negative Control | Very low affinity for S1P Receptors | May activate PP2A (less characterized) |
Experimental Protocols
Protocol: Assessing PP2A Activity
This protocol provides a general workflow for measuring PP2A activity in cell lysates.
-
Cell Treatment: Culture your cells to the desired confluency and treat them with (R)-FTY720-P, (S)-FTY720-P, or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate PP2A from the cell lysates using a specific antibody to isolate its activity.
-
Phosphatase Assay: Use a commercially available PP2A activity assay kit. These kits typically provide a phosphopeptide substrate that releases a detectable signal (e.g., colorimetric or fluorescent) upon dephosphorylation by PP2A.
-
Data Analysis: Measure the signal according to the manufacturer's instructions and normalize it to the total protein concentration of the lysate. Compare the PP2A activity in the treated samples to the vehicle control.
Visualizations
Caption: FTY720 signaling pathways.
Caption: Troubleshooting workflow for (R)-FTY720-P.
References
- 1. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod Phosphate (FTY720-P) Activates Protein Phosphatase 2A in Human Monocytes and Inhibits Monosodium Urate Crystal-Induced Interleukin-1 β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 11. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cellular response to (R)-FTY720-P treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-FTY720-P. The information is curated for researchers, scientists, and drug development professionals to address unexpected cellular responses and provide clarity on experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with (R)-FTY720-P, helping you to distinguish between expected on-target effects and potential off-target or unexpected cellular responses.
| Issue/Observation | Potential Cause | Suggested Action |
| Unexpected Cytotoxicity or Anti-proliferative Effects | While the phosphorylated form (FTY720-P) is not typically associated with growth inhibition, the parent compound FTY720 can induce apoptosis and inhibit proliferation in various cancer cell lines.[1][2] This is often independent of S1P receptor signaling.[2] | - Ensure complete phosphorylation of your FTY720 to FTY720-P if you intend to study S1P receptor agonism specifically. - Consider that any residual unphosphorylated FTY720 could be contributing to cytotoxicity. - Test the parent FTY720 compound as a control to delineate S1P-receptor-independent effects. |
| Observed Effects in S1P Receptor-Negative Cell Lines | FTY720 and its analogs can have effects independent of S1P receptors. For instance, FTY720 can inhibit the TRPM7 ion channel, an effect not shared by FTY720-P.[3][4] | - Verify the S1P receptor expression profile of your cell line. - Investigate alternative targets such as TRPM7 channels if you observe effects in the absence of S1P receptors.[3][4] |
| Activation of Unexpected Signaling Pathways (e.g., JNK, STAT3) | FTY720 has been shown to activate JNK, while FTY720-P can activate STAT3 signaling.[1][5] These effects may be independent of the canonical S1P/Gαi pathway. | - Profile key signaling pathways (e.g., MAP kinases, STATs) using techniques like Western blotting to understand the full cellular response. - Use specific inhibitors for these pathways to confirm their role in the observed phenotype. |
| Discrepancies Between (R)- and (S)-FTY720-P Effects | The (S)- and (R)-enantiomers of FTY720-P have different affinities for S1P receptors. The (S)-enantiomer is the biologically active form for S1P receptor agonism, while the (R)-enantiomer has a 5-10 fold lower affinity.[6] | - Confirm the stereoisomeric purity of your (R)-FTY720-P. Contamination with the (S)-enantiomer could lead to stronger S1P receptor activation than expected. - Use the (S)-enantiomer as a positive control for S1P receptor-mediated effects. |
| Inhibition of Sphingosine (B13886) Kinase 1 (SK1) | The unphosphorylated FTY720 can act as an inhibitor of SK1, which would reduce the production of endogenous S1P.[7][8] | - If studying the interplay between FTY720-P and endogenous S1P, be aware that any unphosphorylated FTY720 could alter the baseline S1P levels by inhibiting SK1.[7][8] |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for (R)-FTY720-P?
A1: (R)-FTY720-P is the less active enantiomer of the phosphorylated form of Fingolimod (B1672674) (FTY720). The biologically active form, (S)-FTY720-P, is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[9][10] It acts as a functional antagonist by causing the internalization and degradation of the S1P1 receptor, which leads to the sequestration of lymphocytes in lymph nodes.[9][10][11] The (R)-enantiomer binds to these receptors with a significantly lower affinity.[6]
Q2: My cells are showing a response to (R)-FTY720-P, but I expected it to be inactive. Why?
A2: There are several possibilities:
-
Contamination: Your (R)-FTY720-P might be contaminated with the more potent (S)-enantiomer.
-
High Concentrations: At high concentrations, even the lower affinity of (R)-FTY720-P might be sufficient to elicit a response at S1P receptors.
-
Off-Target Effects: The response may be independent of S1P receptors. While many off-target effects are attributed to the unphosphorylated FTY720, it is crucial to characterize the specific response in your system.
Q3: What is the difference in activity between (R)-FTY720-P and (S)-FTY720-P?
A3: (S)-FTY720-P is the biologically active enantiomer that acts as a high-affinity agonist for S1P receptors 1, 3, 4, and 5.[6][12] The (R)-enantiomer exhibits a 5- to 10-fold lower affinity for these receptors.[6] In vivo, FTY720 is phosphorylated almost exclusively to the (S)-enantiomer.[12][13]
Experimental Design
Q4: What are appropriate controls when using (R)-FTY720-P in my experiments?
A4: To ensure robust and interpretable results, consider the following controls:
-
Vehicle Control: The solvent used to dissolve the (R)-FTY720-P.
-
(S)-FTY720-P: As a positive control for S1P receptor-mediated effects.
-
Unphosphorylated FTY720: To assess S1P receptor-independent effects and effects of the parent compound.
-
S1P Receptor Antagonist: To confirm that the observed effects are mediated through S1P receptors.
-
Cells with Knockdown/Knockout of S1P Receptors: To definitively test for on-target effects.
Q5: What concentrations of (R)-FTY720-P should I use?
A5: The optimal concentration will be cell-type and assay-dependent. Based on the literature, concentrations for the active (S)-enantiomer are often in the low nanomolar range for S1P receptor activation.[6] For (R)-FTY720-P, you may need to perform a dose-response curve starting from nanomolar concentrations and extending into the micromolar range to observe any effects. For investigating S1P-independent effects of the parent compound FTY720, concentrations are often in the low micromolar range (e.g., 5-20 µM).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for FTY720 and its phosphorylated enantiomers.
Table 1: Receptor Binding and Activity
| Compound | Target | Activity | EC50 / IC50 / Ki | Reference |
| (S)-FTY720-P | S1P1 | Agonist | IC50: 2.1 nM | [6] |
| S1P3 | Agonist | IC50: 5.9 nM | [6] | |
| S1P4 | Agonist | IC50: 23 nM | [6] | |
| S1P5 | Agonist | IC50: 2.2 nM | [6] | |
| (R)-FTY720-P | S1P Receptors | Agonist | 5-10 fold lower affinity than (S)-enantiomer | [6] |
| (R)-FTY720-vinylphosphonate | S1P1 | Full Agonist | EC50: 20 ± 3 nM | [14] |
| (S)-FTY720-vinylphosphonate | S1P1,3,4 | Full Antagonist | Ki: 384 nM, 39 nM, 1190 nM respectively | [14] |
Table 2: Off-Target Effects
| Compound | Target | Activity | IC50 | Reference |
| FTY720 | Sphingosine Kinase 1 (SK1) | Inhibition | ~40% inhibition at 50 µM | [8] |
| TRPM7 Channel | Inhibition | IC50: ~0.72 µM | [4] | |
| FTY720-P | TRPM7 Channel | No effect | - | [3] |
Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by FTY720 derivatives and a general workflow for investigating unexpected cellular responses.
Caption: Signaling pathways modulated by FTY720 and its phosphorylated form.
Caption: Workflow for troubleshooting unexpected responses to (R)-FTY720-P.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3) Activation
This protocol is for determining if (R)-FTY720-P treatment leads to the activation of the STAT3 signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., AC16 human cardiomyocyte cells) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with (R)-FTY720-P at desired concentrations (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a negative control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess whether (R)-FTY720-P or residual FTY720 affects cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds ((R)-FTY720-P, (S)-FTY720-P, FTY720) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value if applicable.
-
References
- 1. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-FTY720 Phosphate - Echelon Biosciences [echelon-inc.com]
- 7. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel immunomodulator FTY720 is phosphorylated in rats and humans to form a single stereoisomer. Identification, chemical proof, and biological characterization of the biologically active species and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of (R)-FTY720-P for control experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (R)-FTY720-P for use as a negative control in experiments involving the biologically active (S)-enantiomer of FTY720-phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using (R)-FTY720-P as a negative control?
(R)-FTY720-P is the inactive enantiomer of the phosphorylated form of Fingolimod (B1672674) (FTY720). The immunosuppressive and cellular effects of FTY720 are primarily mediated by its active phosphorylated metabolite, (S)-FTY720-P[1]. This active (S)-enantiomer is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), leading to their internalization and degradation[2][3][4]. In contrast, the (R)-enantiomer exhibits significantly lower affinity for these receptors[5]. Therefore, using (R)-FTY720-P as a control allows researchers to distinguish the specific effects of S1P receptor modulation by (S)-FTY720-P from any potential off-target or non-specific effects of the compound's chemical structure.
Q2: At what concentration should I use (R)-FTY720-P as a control?
The optimal concentration for (R)-FTY720-P as a negative control should be equivalent to the concentration of the active (S)-FTY720-P being used in the experiment. The principle of a negative control is to demonstrate that the observed biological effects are due to the specific activity of the (S)-enantiomer and not to other factors. By using the same concentration for both enantiomers, any observed differences in effect can be confidently attributed to the differential activity at the S1P receptors.
Q3: What are the key differences in activity between (R)- and (S)-FTY720-P?
The primary difference lies in their binding affinities and agonist activities at S1P receptors. The (S)-isomer has potent binding affinities for S1P1, S1P3, S1P4, and S1P5 receptors, while the (R)-isomer binds with 5-10 fold lower affinity[5]. This difference in potency is the basis for the immunosuppressive activity of FTY720, which is attributed to the (S)-isomer[1].
Quantitative Data Summary
The following tables summarize the quantitative data on the differential activity of FTY720-P enantiomers.
Table 1: Binding Affinities and Agonist Activities of FTY720-P Enantiomers at S1P Receptors
| Receptor Subtype | (S)-FTY720-P | (R)-FTY720-P | Reference |
| S1P1 | IC50: 2.1 nM | ~5-10 fold lower affinity | [5] |
| S1P3 | IC50: 5.9 nM | ~5-10 fold lower affinity | [5] |
| S1P4 | IC50: 23 nM | ~5-10 fold lower affinity | [5] |
| S1P5 | IC50: 2.2 nM | ~5-10 fold lower affinity | [5] |
Table 2: In Vitro and In Vivo Concentrations of FTY720 and its Metabolites
| Experimental System | Compound | Concentration/Dose | Observed Effect | Reference |
| In vitro (general) | FTY720-P | < 0.1 µM | Binds to S1PRs | [6] |
| Human Pulmonary Artery Smooth Muscle Cells | (S)-FTY720 vinylphosphonate (B8674324) | IC50 = 24 ± 5.7 µM | Inhibition of SK1 activity | [7] |
| Rat EAE model | FTY720 | 0.1 to 1 mg/kg (prophylactic) | Almost complete prevention of EAE development | [8] |
| Mouse Colitis Model | FTY720 | 0.3 mg/kg/day | Attenuation of colitis development | [9] |
| Human Cardiomyocyte Cell Line (AC16) | FTY720-P | 100 nM | Activation of mitochondrial respiration | [10] |
Experimental Protocols and Troubleshooting
Experimental Workflow for Optimizing (R)-FTY720-P Concentration
The following workflow outlines the steps to validate the use of (R)-FTY720-P as a negative control in your specific experimental setup.
Caption: A logical workflow for establishing and validating the optimal concentration of (R)-FTY720-P as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant biological activity observed with (R)-FTY720-P. | 1. The concentration used is too high, leading to off-target effects. 2. The specific cell type or assay is unusually sensitive. 3. Contamination of (R)-FTY720-P with the (S)-enantiomer. | 1. Perform a dose-response curve for (R)-FTY720-P to determine if the effect is dose-dependent. 2. Lower the concentration of both enantiomers and re-run the experiment. 3. Verify the purity of your (R)-FTY720-P stock with the supplier. |
| No significant difference between (S)-FTY720-P and (R)-FTY720-P. | 1. The chosen concentration of (S)-FTY720-P is too low to elicit a specific response. 2. The experimental assay is not sensitive enough to detect the differential activity. 3. The observed effect is not mediated by the S1P receptors targeted by (S)-FTY720-P. | 1. Increase the concentration of both enantiomers based on the initial dose-response curve for (S)-FTY720-P. 2. Optimize your assay for higher sensitivity. 3. Consider that the observed effect might be an off-target effect common to both enantiomers. |
| High variability in results. | 1. Inconsistent preparation of drug solutions. 2. Cell culture variability. 3. Instability of the compounds in the experimental medium. | 1. Prepare fresh stock solutions for each experiment. Note that FTY720 (S)-Phosphate is unstable in solutions and should be freshly prepared[11]. 2. Standardize cell seeding density and passage number. 3. Check the stability of FTY720-P in your specific experimental buffer and timeframe. |
Signaling Pathways and Mechanism of Action
S1P Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of S1P receptors, which are the primary targets of (S)-FTY720-P.
Caption: A simplified diagram of the S1P receptor signaling pathway activated by (S)-FTY720-P.
Differential Mechanism of Action of FTY720-P Enantiomers
This diagram illustrates why (S)-FTY720-P is active while (R)-FTY720-P serves as a negative control.
Caption: The differential binding of (S)- and (R)-FTY720-P to S1P receptors dictates their biological activity.
References
- 1. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-FTY720 Phosphate - Echelon Biosciences [echelon-inc.com]
- 6. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The S1P receptor modulator FTY720 prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Potential for non-specific binding of (R)-FTY720-P at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-FTY720-P, the active phosphorylated form of Fingolimod (B1672674) (FTY720). The information addresses potential issues related to its use in experiments, with a focus on the potential for non-specific binding and off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-FTY720-P?
(R)-FTY720-P is a potent agonist for four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[1][2][3] It is structurally analogous to the endogenous ligand, sphingosine-1-phosphate (S1P).[4] Upon binding, it initially activates these G protein-coupled receptors (GPCRs), leading to downstream signaling cascades.[5][6] However, a key aspect of its therapeutic effect, particularly in immunosuppression, is the subsequent induction of S1P1 receptor internalization and degradation.[1][2][7] This "functional antagonism" renders cells, such as lymphocytes, unresponsive to S1P gradients, leading to their sequestration in secondary lymphoid organs.[7][8]
Q2: I'm observing unexpected effects in my cell-based assays at high concentrations of (R)-FTY720-P. Could this be due to non-specific binding?
Yes, it is possible. While (R)-FTY720-P is a potent S1P receptor agonist at nanomolar concentrations, higher micromolar concentrations have been associated with "off-target" effects that are independent of S1P receptor signaling.[3] These effects can be considered a form of non-specific binding or interaction with other cellular components. For instance, the unphosphorylated parent compound, FTY720, has been shown to inhibit sphingosine (B13886) kinase 1 (SK1), ceramide synthases, and the transient receptor potential melastatin 7 (TRPM7) channels.[9][10][11] Although (R)-FTY720-P has different off-target profile than FTY720, using it at high concentrations might lead to interactions with unintended molecular targets, resulting in experimental artifacts.
Q3: What are the known binding affinities and potencies of (R)-FTY720-P for S1P receptors?
(R)-FTY720-P exhibits high affinity for S1P1, S1P3, S1P4, and S1P5 receptors, but not S1P2.[1][2] The affinity and potency can vary depending on the experimental system. Below is a summary of reported values:
| Parameter | S1P1R | S1P3R | Reference |
| Kd (nM) | 0.283 ± 0.055 | 0.946 ± 0.143 | [4] |
| pEC50 ([³⁵S]-GTPγS) | 9.32 ± 0.02 | 8.44 ± 0.08 | [4] |
Q4: How does the signaling induced by (R)-FTY720-P differ from the natural ligand, S1P?
A key difference lies in the long-term consequence of receptor activation. While both S1P and (R)-FTY720-P induce S1P1 receptor internalization, S1P-induced internalization is followed by receptor recycling to the plasma membrane.[7][12] In contrast, (R)-FTY720-P leads to persistent internalization, ubiquitination, and subsequent degradation of the S1P1 receptor.[1][7][12] This difference is attributed to the slower dissociation rate of (R)-FTY720-P from the S1P1 receptor and its ability to efficaciously recruit β-arrestin.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in binding assays. | Non-specific binding of radiolabeled (R)-FTY720-P to filter plates or cell membranes. | Include a high concentration of unlabeled (R)-FTY720-P or S1P (e.g., 0.3 µM) in your non-specific binding (NSB) control wells to saturate all binding sites.[4] Ensure rapid and thorough washing of the filter plates with ice-cold buffer. |
| Inconsistent results in functional assays (e.g., GTPγS binding, Ca²⁺ mobilization). | Cell line variability or passage number. | Maintain a consistent cell passage number for all experiments. Regularly check the expression levels of the S1P receptor of interest in your cell line. |
| Ligand degradation. | (R)-FTY720-P is generally more metabolically stable than S1P.[4] However, always prepare fresh dilutions of the compound for each experiment from a frozen stock. | |
| Unexpected cellular phenotypes at high concentrations (>1 µM). | Off-target effects. | Perform concentration-response experiments to determine the optimal concentration range for S1P receptor-mediated effects. Include appropriate controls, such as cell lines lacking the S1P receptor of interest or using an S1P receptor antagonist, to confirm that the observed effect is receptor-mediated. Consider that at concentrations greater than 2 µM, FTY720 (the parent compound) can affect other signaling pathways like sphingolipid metabolism.[3] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies investigating the binding of radiolabeled ligands to S1P receptors.[4]
-
Preparation:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) pH 7.4 containing 0.5% Bovine Serum Albumin (BSA) and 0.1 mM sodium orthovanadate.
-
Radioligand: [³H]-(R)-FTY720-P.
-
Competitor for NSB: Unlabeled (R)-FTY720-P or S1P (0.3 µM final concentration).
-
Cell Membranes: Prepared from cells overexpressing the S1P receptor of interest (e.g., CHO-S1P1R).
-
-
Procedure:
-
All experiments are conducted in 96-deep-well plates at room temperature.
-
Add cell membranes, radioligand, and either assay buffer (for total binding) or competitor (for NSB) to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound and free radioligand by rapid vacuum filtration onto GF/C filter plates using a cell harvester.
-
Wash the filter plates three times with ice-cold 20 mM HEPES pH 7.4.
-
Determine the amount of bound radioligand by scintillation counting.
-
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G proteins following receptor agonism.[4]
-
Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Ligands: (R)-FTY720-P and S1P at various concentrations.
-
[³⁵S]-GTPγS.
-
GDP.
-
Cell Membranes.
-
-
Procedure:
-
Incubate cell membranes with the desired concentration of agonist in the assay buffer.
-
Add GDP and [³⁵S]-GTPγS to initiate the binding reaction.
-
Incubate at 30°C.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of [³⁵S]-GTPγS incorporated by scintillation counting.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor internalization.[4]
-
Methodology:
-
Utilize a commercially available assay system, such as the PathHunter® β-arrestin assay.
-
This assay typically uses enzyme fragment complementation. The GPCR is fused to one enzyme fragment, and β-arrestin is fused to the complementary fragment.
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the enzyme fragments are brought into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
-
Procedure:
-
Plate cells expressing the tagged receptor and β-arrestin.
-
Add varying concentrations of the agonist ((R)-FTY720-P or S1P).
-
Incubate according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Signaling and Experimental Workflow Diagrams
Caption: (R)-FTY720-P signaling at the S1P1 receptor.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lot-to-lot variability of commercially available (R)-FTY720-P
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercially available (R)-FTY720-P. The information addresses potential issues related to lot-to-lot variability that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experiments with a new lot of (R)-FTY720-P are yielding different results (e.g., lower potency, altered cellular response) compared to a previous lot. What could be the cause?
A1: Inconsistent experimental outcomes between different lots of (R)-FTY720-P can stem from several factors. While lot-to-lot variability in the compound itself (in terms of purity, concentration of the active form, or presence of impurities) is a possibility, it is also crucial to systematically evaluate other experimental variables. These include reagent stability, cell culture conditions, and procedural consistency. We recommend a step-by-step troubleshooting approach to identify the root cause.
Q2: How does (R)-FTY720-P exert its biological effects?
A2: (R)-FTY720-P is the phosphorylated, active form of Fingolimod (B1672674) (FTY720). It is an agonist for four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1] Its primary mechanism in immunosuppression involves binding to the S1P1 receptor on lymphocytes. This binding leads to the internalization and degradation of the receptor, which in turn prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes.[2][3]
Q3: What are the known stability issues with FTY720-P?
A3: FTY720 and its phosphorylated form, FTY720-P, can undergo interconversion in biological systems.[4] While (R)-FTY720-P is the active form, dephosphorylation to FTY720 can occur. When preparing stock solutions and working solutions, it is crucial to follow the manufacturer's storage and handling instructions to minimize degradation. For in vitro and in vivo experiments, be aware that the cellular environment can alter the phosphorylation state of the compound.
Q4: How can I verify the concentration and purity of my (R)-FTY720-P sample?
A4: The most reliable method for quantifying (R)-FTY720-P is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers high sensitivity and specificity. If you suspect significant variability in your compound, you may consider sending a sample to a core facility or a third-party analytical lab for analysis.
Q5: Are there commercially available standards for (R)-FTY720-P analysis?
A5: Yes, certified reference materials for (R)-FTY720-P are available from various chemical suppliers. These are essential for creating accurate standard curves for quantitative analysis by LC-MS/MS.
Troubleshooting Guide for Inconsistent Results
If you suspect lot-to-lot variability with (R)-FTY720-P is impacting your experiments, follow this guide to systematically troubleshoot the issue.
Step 1: Review Your Experimental Protocol and Reagents
Before assessing the compound itself, eliminate other potential sources of variability:
-
Reagent Quality: Ensure all other reagents (e.g., cell culture media, buffers, cytokines) are within their expiration dates and have been stored correctly.
-
Cell Health: Verify the health and passage number of your cell lines. Cellular responses can change with high passage numbers or stress.
-
Procedural Consistency: Review your experimental workflow for any recent changes or deviations.
Step 2: Assess the Integrity of Your (R)-FTY720-P Stock Solution
-
Solubility and Appearance: When preparing a fresh stock solution from a new lot, ensure it dissolves completely and the solution is clear. Any precipitation or color change could indicate a problem.
-
Storage Conditions: Confirm that the compound (both powder and stock solutions) has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).
Step 3: Perform a Dose-Response Curve Comparison
A direct comparison of the old and new lots can provide strong evidence of a difference in potency.
-
Run a parallel dose-response experiment using the same cell line, reagents, and conditions.
-
Include a vehicle control and a range of concentrations for both the old lot and the new lot of (R)-FTY720-P.
-
A significant shift in the EC50 or IC50 value between the two lots would suggest a difference in their effective concentration or purity.
Step 4: Analytical Verification (If Necessary)
If the biological assays strongly indicate a difference between lots, consider analytical verification.
-
Method: LC-MS/MS is the recommended method for accurate quantification.[5][6][8]
-
Sample Submission: Contact your institution's analytical core facility or a commercial service provider to inquire about quantitative analysis of small molecules. You will need to provide a small amount of your compound from each lot.
Data on Analytical Methods
The following tables summarize the performance of typical LC-MS/MS methods for the analysis of FTY720-P, which can serve as a benchmark for what to expect from an analytical laboratory.
Table 1: Performance of an LC-MS/MS Method for FTY720-P Quantification in Human Blood
| Parameter | Value | Reference |
| Linear Range | 0.100 - 20.0 ng/mL | [5] |
| LLOQ | 0.100 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.997 | [5] |
| Intra-run Precision (%CV) | < 15% | [5] |
| Inter-run Precision (%CV) | < 15% | [5] |
| Intra-run Accuracy (%RE) | ± 15% | [5] |
| Inter-run Accuracy (%RE) | ± 15% | [5] |
Table 2: Performance of an LC-MS/MS Method for FTY720-P Quantification in Murine Samples and Human Plasma
| Parameter | Value | Reference |
| LLOQ | 2 ng/mL | [6][7] |
| Recovery | ~80% | [6][7] |
| Intra-day Precision (%RSD) | < 12.5% | [6][7] |
| Inter-day Precision (%RSD) | < 12.5% | [6][7] |
| Intra-day Accuracy (%RE) | < 12.5% | [6][7] |
| Inter-day Accuracy (%RE) | < 12.5% | [6][7] |
Experimental Protocols
Protocol: Quantification of (R)-FTY720-P by LC-MS/MS
This protocol is a generalized procedure based on published methods and should be adapted and optimized by the analytical laboratory performing the analysis.[5][6][7]
-
Preparation of Standards:
-
Prepare a stock solution of (R)-FTY720-P reference standard in an appropriate solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the (R)-FTY720-P powder from the lot .
-
Dissolve in the same solvent as the reference standard to a known concentration.
-
For analysis in biological matrices (e.g., cell culture media), a sample extraction step (such as protein precipitation or liquid-liquid extraction) is required.[6][7]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with a small amount of formic acid or an amine) and an organic solvent like acetonitrile.[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for FTY720-P.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its peak area from the standard curve.
-
Visualizations
Caption: Simplified signaling pathway of (R)-FTY720-P.
Caption: Experimental workflow for assessing compound integrity.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
Stability of (R)-FTY720-P in DMSO stock solutions
Welcome to the technical support center for (R)-FTY720-P. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and handling of (R)-FTY720-P in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a DMSO stock solution of (R)-FTY720-P?
A1: To prepare a stock solution, dissolve the solid (R)-FTY720-P in anhydrous, high-purity DMSO. To ensure complete dissolution, vortexing or brief sonication may be applied. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
Q2: How should I store my (R)-FTY720-P DMSO stock solution?
A2: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or colder, protected from light. For short-term storage (up to a few days), solutions can be kept at 4°C.
Q3: Is (R)-FTY720-P stable in DMSO?
A3: While specific long-term stability data for (R)-FTY720-P in DMSO is not extensively published, based on the general stability of phosphorylated compounds and available data for FTY720, (R)-FTY720-P is expected to be reasonably stable when stored under the recommended conditions. However, for sensitive applications, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on your stock solutions.
Q4: Can I store my diluted aqueous solutions of (R)-FTY720-P?
A4: It is not recommended to store aqueous solutions of (R)-FTY720-P for more than one day. The stability of FTY720, the non-phosphorylated parent compound, is known to be limited in aqueous buffers.[1] For optimal results, prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.
Q5: What are the potential signs of degradation of my (R)-FTY720-P stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation may not always be visible. A decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC or LC-MS) are strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the DMSO stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the DMSO may have absorbed water. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. Ensure you are using anhydrous DMSO. |
| Inconsistent or lower-than-expected biological activity. | The (R)-FTY720-P may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | Prepare a fresh DMSO stock solution from solid material. If the issue persists, verify the biological assay with a fresh aliquot of the compound. Perform an analytical check of the stock solution's concentration and purity via HPLC or LC-MS. |
| Variability between experiments. | Inconsistent final DMSO concentration in the assay. Contamination of the stock solution. | Ensure the final concentration of DMSO is consistent across all experimental conditions, as it can affect cell viability and compound activity. Use fresh, sterile pipette tips for each use of the stock solution to avoid contamination. |
Experimental Protocols
Protocol for Assessing the Stability of (R)-FTY720-P in DMSO
This protocol outlines a method to determine the stability of (R)-FTY720-P in a DMSO stock solution over time at different storage temperatures.
1. Materials:
-
(R)-FTY720-P (solid)
-
Anhydrous, high-purity DMSO
-
HPLC or LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of (R)-FTY720-P to prepare a 10 mM stock solution in anhydrous DMSO.
-
Add the appropriate volume of DMSO, and facilitate dissolution by vortexing and, if necessary, brief sonication.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
Ensure each vial is tightly sealed.
-
-
Time Points:
-
Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30, Day 60).
-
-
Analytical Method:
-
Develop a suitable HPLC or LC-MS/MS method for the quantification of (R)-FTY720-P. Several published methods for the analysis of FTY720 and FTY720-P in biological matrices can be adapted for this purpose.[2][3]
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC or LC-MS/MS to determine the concentration of (R)-FTY720-P.
-
-
Data Analysis:
-
Calculate the percentage of (R)-FTY720-P remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of remaining (R)-FTY720-P against time for each storage condition.
-
Stability Data Summary (Hypothetical)
The following table presents hypothetical stability data for a 10 mM (R)-FTY720-P solution in DMSO, as would be generated by the protocol above.
| Storage Condition | Day 0 | Day 7 | Day 30 | Day 90 |
| -20°C | 100% | 99.8% | 99.5% | 98.9% |
| 4°C | 100% | 98.5% | 95.2% | 88.7% |
| Room Temperature (20-25°C) | 100% | 92.1% | 78.5% | 55.3% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway of FTY720-P
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases (primarily SphK2) to its active form, FTY720-P.[4][5] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[4][5] A key mechanism of action involves the binding of FTY720-P to the S1P1 receptor on lymphocytes, which leads to the internalization and subsequent degradation of the receptor.[3] This process, termed "functional antagonism," prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of (R)-FTY720-P in a DMSO stock solution.
References
- 1. Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Issues with in vivo delivery and bioavailability of (R)-FTY720-P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo delivery and bioavailability of (R)-FTY720-P.
Frequently Asked Questions (FAQs)
Q1: What is (R)-FTY720-P and how does it differ from FTY720 (Fingolimod) and (S)-FTY720-P?
A1: FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases (primarily SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). This interaction leads to the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and resulting in immunosuppression.[1][2]
FTY720 is a chiral molecule, and its phosphorylation can result in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. In vivo phosphorylation in both rats and humans exclusively produces the biologically active (S)-enantiomer.[3] The (S)-enantiomer is responsible for the immunosuppressive activity by potently binding to S1P receptors.[4] In contrast, (R)-FTY720-P is considered the inactive enantiomer with significantly lower or no activity at the primary S1P receptor targets.[4]
Q2: If (R)-FTY720-P is inactive at S1P receptors, why would I use it in my experiments?
A2: While (R)-FTY720-P is largely inactive at S1P1, S1P3, S1P4, and S1P5 receptors, it can serve as a valuable negative control in experiments to distinguish S1P receptor-mediated effects of FTY720 from its potential off-target effects. The unphosphorylated parent compound, FTY720, has been shown to have biological activities independent of S1P receptors, such as inhibiting sphingosine kinase 1 (SK1) and TRPM7 channels.[5] It is possible that (R)-FTY720-P may also have uncharacterized off-target activities. Therefore, comparing the in vivo effects of (S)-FTY720-P, (R)-FTY720-P, and the parent FTY720 can help elucidate the specific mechanisms of action.
Q3: What are the main challenges associated with the in vivo delivery of (R)-FTY720-P?
A3: The primary challenges include:
-
Poor Oral Bioavailability: As a phosphorylated compound, (R)-FTY720-P is expected to have low oral bioavailability due to its high polarity, which limits its absorption across the gastrointestinal tract. To bypass this, direct administration of the phosphate (B84403) form is often done via intravenous or intraperitoneal injection.
-
Formulation and Stability: (R)-FTY720-P is a water-soluble compound. Ensuring its stability in solution and compatibility with the chosen delivery vehicle is crucial. While generally stable, repeated freeze-thaw cycles of stock solutions should be avoided.
-
Off-Target Effects: Since the primary S1P receptors are not the intended targets for (R)-FTY720-P, any observed biological effects are likely due to off-target interactions, which can be difficult to predict and characterize.
-
Lack of Pharmacokinetic Data: There is a scarcity of published pharmacokinetic data specifically for the (R)-enantiomer, making it challenging to design dosing regimens and interpret experimental results.
Q4: What are the recommended routes of administration for (R)-FTY720-P in animal models?
A4: Given the expected poor oral bioavailability, the recommended routes of administration are:
-
Intravenous (IV) injection: This ensures 100% bioavailability and provides a clear pharmacokinetic profile.
-
Intraperitoneal (IP) injection: This is a common and less technically demanding alternative to IV injection, although absorption kinetics may vary.
-
Oral gavage: While not ideal due to low absorption, it may be used to compare with the parent drug FTY720. However, higher doses will likely be required to achieve significant systemic exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable in vivo effect | 1. Compound inactivity: (R)-FTY720-P is inactive at most S1P receptors. 2. Insufficient dose: The administered dose may be too low to elicit an off-target effect. 3. Poor bioavailability: If administered orally, the compound may not be absorbed. 4. Rapid clearance: The compound may be quickly eliminated from circulation. | 1. Confirm your hypothesis: Ensure your experimental design accounts for the known inactivity at S1P receptors. Use (S)-FTY720-P as a positive control. 2. Perform a dose-response study: Test a range of doses to determine if a biological effect can be observed. 3. Change the route of administration: Use IV or IP injection to ensure systemic exposure. 4. Conduct a pilot pharmacokinetic study: Measure plasma concentrations of (R)-FTY720-P over time to understand its exposure profile. |
| High variability in experimental results | 1. Inconsistent formulation: The compound may not be fully dissolved or may be degrading in the vehicle. 2. Inaccurate dosing: Variations in injection volume or technique. 3. Biological variability: Differences in animal metabolism and clearance. | 1. Prepare fresh formulations for each experiment: Ensure the compound is completely dissolved. Consider using a vehicle known to be compatible and stable. 2. Standardize administration procedures: Ensure consistent and accurate dosing for all animals. For oral gavage, ensure proper technique to avoid administration into the lungs. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of biological variability. |
| Unexpected or off-target effects | 1. Interaction with unknown targets: (R)-FTY720-P may have off-target effects. 2. Contamination of the compound: The supplied (R)-FTY720-P may be contaminated with the active (S)-enantiomer. | 1. Conduct in vitro screening: Test the compound against a panel of receptors and enzymes to identify potential off-targets. 2. Verify compound purity and enantiomeric excess: Use chiral chromatography to confirm the purity of your (R)-FTY720-P sample. |
| Difficulty in detecting the compound in biological samples | 1. Low systemic exposure: Due to poor absorption or rapid clearance. 2. Insufficient analytical sensitivity: The detection method may not be sensitive enough. 3. Sample degradation: The compound may be unstable in the collected biological matrix. | 1. Increase the dose or change the administration route. 2. Use a highly sensitive analytical method: LC-MS/MS is the recommended method for quantifying FTY720 and its phosphates in biological samples.[6] 3. Ensure proper sample handling and storage: Store samples at -80°C and minimize freeze-thaw cycles. |
Data Presentation
Table 1: S1P Receptor Binding Affinities of FTY720-P Enantiomers
| Compound | S1P1 (Ki, nM) | S1P3 (Ki, nM) | S1P4 (Ki, nM) | S1P5 (Ki, nM) | Reference |
| (S)-FTY720-P | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist | [4] |
| (R)-FTY720-P | No clear effect | No clear effect | No clear effect | No clear effect | [4] |
Table 2: Pharmacokinetic Parameters of FTY720 in Rats (Single Dose)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Terminal Half-life (h) | Reference |
| IV | 1 | - | - | - | 23.4 | [7] |
| Oral | 1 | ~15 | ~12 | ~1500 | - | [8] |
Note: Specific pharmacokinetic data for (R)-FTY720-P is limited in the literature. The data for FTY720 is provided for context.
Experimental Protocols
Protocol 1: Oral Gavage Administration of FTY720 in Mice
This protocol is adapted from studies using FTY720 in mouse models of experimental autoimmune encephalomyelitis (EAE).[9]
Materials:
-
FTY720 (or (R)-FTY720-P)
-
Vehicle (e.g., sterile water or 2% cyclodextrin)
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of FTY720.
-
Dissolve in the chosen vehicle to the desired final concentration (e.g., 0.3 mg/mL for a 0.3 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the solution is homogenous. It is recommended to prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise dosing volume. The volume should generally not exceed 10 mL/kg.[10]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[10]
-
Gently insert the gavage needle into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.
-
Slowly administer the dosing solution.
-
Carefully remove the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.[10]
-
Protocol 2: Intraperitoneal (IP) Injection of FTY720 in Rats
This protocol is based on studies investigating the neuroprotective effects of FTY720.[12]
Materials:
-
FTY720 (or (R)-FTY720-P)
-
Vehicle (e.g., sterile saline)
-
Animal balance
-
25-27 gauge needles
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in Protocol 1.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the correct injection volume.
-
Restrain the rat, typically by securing the scruff of the neck and supporting the hindquarters.
-
Tilt the animal slightly with the head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the solution smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 3: Quantification of FTY720-P in Plasma by LC-MS/MS
This is a generalized protocol based on established methods for analyzing FTY720 and its phosphate.[6][13]
Materials:
-
Plasma samples
-
Internal standard (e.g., C17-sphingosine-1-phosphate)
-
Acetonitrile (B52724) with 0.1% formic acid (Protein precipitation solution)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for (R)-FTY720-P and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of (R)-FTY720-P by comparing its peak area to that of the internal standard against a standard curve.
-
Visualizations
Signaling Pathways
Caption: FTY720 is phosphorylated to active (S)-FTY720-P, which agonizes S1P receptors.
Experimental Workflow
Caption: Workflow for in vivo studies of (R)-FTY720-P.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel immunomodulator FTY720 is phosphorylated in rats and humans to form a single stereoisomer. Identification, chemical proof, and biological characterization of the biologically active species and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational pharmacokinetic modeling of fingolimod (FTY720) as a paradigm compound subject to sphingosine kinase-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Gavage [ko.cwru.edu]
- 12. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(R)-FTY720-P showing unexpected activity in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing unexpected results during cellular assays with (R)-FTY720-P.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that you may encounter while working with (R)-FTY720-P.
Q1: My (R)-FTY720-P sample is showing activity in a S1P receptor-dependent assay, but it's supposed to be the inactive enantiomer. Why is this happening?
A1: This is a common point of confusion. While the (S)-enantiomer of FTY720-P is the potent agonist for S1P receptors 1, 3, 4, and 5, observing activity with the (R)-enantiomer can be due to several factors:
-
Enantiomeric Contamination: The most straightforward reason is contamination of your (R)-FTY720-P sample with the highly active (S)-enantiomer. Even small amounts of (S)-FTY720-P can elicit a response. We recommend verifying the enantiomeric purity of your compound using appropriate analytical methods.
-
Cell-Specific Metabolism: FTY720 is a prodrug that requires phosphorylation by sphingosine (B13886) kinases (SphK1 and SphK2) to become active.[1][2] While (S)-FTY720-P is the canonical active form, some cell lines might express isoforms of SphK or other kinases that could phosphorylate the (R)-enantiomer, albeit likely with lower efficiency.
-
Off-Target Effects: At higher concentrations (typically >2 µM), FTY720 and its analogs can exert effects independent of S1P receptors.[3] These "off-target" effects can include the inhibition of enzymes like sphingosine kinase 1 (SK1), S1P lyase, or cytosolic phospholipase A2.[3][4][5] The observed cellular response might be a consequence of these alternative pathways.
-
Receptor Subtype Differences: While FTY720-P is generally considered inactive at the S1P2 receptor, high concentrations have been shown to elicit weak responses in some experimental settings.[6] The specific S1P receptor expression profile of your cell line could influence the outcome.
Q2: The results from my cell migration assay are inconsistent or not reproducible when using (R)-FTY720-P. What should I check?
A2: Inconsistent results in cell-based assays can often be traced back to fundamental experimental variables. Here is a checklist of common culprits:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.[7]
-
Compound Stability and Storage: Confirm that your (R)-FTY720-P stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Standardize all experimental parameters, including cell seeding density, serum starvation times, incubation periods, and reagent concentrations.[7] Edge effects in multi-well plates can also contribute to variability; consider filling the outer wells with sterile media and excluding them from analysis.[7]
-
Biological Contamination: Microbial contamination (especially mycoplasma) can significantly alter cell behavior and lead to unreliable data.[7] Regular testing for mycoplasma is highly recommended.
Q3: Could the activity I'm observing be completely independent of S1P receptors?
A3: Yes, this is a distinct possibility, particularly at higher concentrations of the compound. FTY720 is structurally similar to sphingosine and can interfere with sphingolipid metabolism.[3] Key S1PR-independent effects reported for FTY720 include:
-
Inhibition of Sphingosine Kinase 1 (SK1): FTY720 can act as a competitive inhibitor of SK1, reducing the production of endogenous S1P.[3][8]
-
Inhibition of cPLA2α: FTY720 has been shown to directly inhibit cytosolic phospholipase A2α, which would block the production of all eicosanoids, an effect independent of its phosphorylation or S1P receptor interaction.[5]
-
Induction of Cell Death: In some cancer cell lines, FTY720 can induce apoptosis or other forms of cell death through mechanisms that do not require phosphorylation.[9][10]
To investigate this, consider using a cell line that does not express S1P receptors or using S1P receptor antagonists as controls in your experiments.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of FTY720-P enantiomers and the endogenous ligand, S1P. Note that data for the (R)-enantiomer is limited, as it is often used as a negative control.
| Compound | Receptor | Parameter | Value (nM) | Reference(s) |
| (S)-FTY720-P | S1P1 | Kd | 0.283 | [11] |
| S1P3 | Kd | 0.946 | [11] | |
| S1P1 | EC50 | 0.03 - 0.29 | [12][13] | |
| S1P3 | EC50 | 0.25 | [13] | |
| S1P4 | EC50 | 0.27 | [13] | |
| S1P5 | EC50 | 0.11 | [13] | |
| (R)-FTY720-P | S1P1-5 | - | Generally considered inactive or significantly less potent than (S)-FTY720-P. Used as a negative control. | [14] |
| S1P | S1P1 | Kd | 0.210 | [11] |
| S1P3 | Kd | 0.068 | [11] | |
| S1P1 | EC50 | 0.3 - 1.2 | [12] | |
| S1P2 | EC50 | 1.8 | [12] | |
| S1P3 | EC50 | 0.4 | [12] | |
| S1P4 | EC50 | 0.5 | [12] | |
| S1P5 | EC50 | 2.5 | [12] |
Visual Guides: Pathways and Workflows
Caption: Canonical signaling pathways for S1P Receptors activated by (S)-FTY720-P.
Caption: A logical workflow for troubleshooting unexpected (R)-FTY720-P activity.
Detailed Experimental Protocols
GTPγS Binding Assay
This functional assay measures G-protein activation upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds: (R)-FTY720-P, (S)-FTY720-P (positive control).
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filter plates (GF/C).
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize gently in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the optimized concentration (typically 5-20 µ g/well ) in assay buffer.[15]
-
Reagent Preparation: Prepare serial dilutions of test compounds. Prepare a solution of GDP (final concentration often 10-100 µM, requires optimization) and [³⁵S]GTPγS (final concentration 0.1-0.5 nM) in assay buffer.[15][16]
-
Assay Reaction: In a 96-well plate, combine:
-
25 µL of test compound or vehicle.
-
50 µL of diluted cell membranes.
-
25 µL of the GDP/[³⁵S]GTPγS mixture.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection:
-
Filter Plate Method: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters, add scintillation cocktail, and count using a microplate scintillation counter.[16]
-
SPA Method: Add 50 µL of SPA bead slurry to each well, seal the plate, and incubate for an additional 2-3 hours at room temperature to allow beads to settle. Count the plate in a microplate scintillation counter.[15]
-
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from all other readings. Plot specific binding against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Transwell Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells to a compound gradient across a porous membrane.
Materials:
-
Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type).[17][18]
-
24-well companion plates.
-
Cell culture medium (serum-free for assay, serum-containing for chemoattractant).
-
Test compounds: (R)-FTY720-P.
-
Chemoattractant (e.g., S1P, or 10% FBS).
-
Calcein-AM or similar fluorescent dye for cell quantification.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and wash with PBS. Resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Starve cells in suspension in serum-free medium for 2-4 hours.[19]
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Add the test compound ((R)-FTY720-P) at various concentrations to both the upper and lower chambers to avoid creating a gradient of the test compound itself, unless that is the variable being tested.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension (100,000 cells) to the top of each insert.[17]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (typically 4-24 hours).[17]
-
Quantification of Migration:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution like 0.5% crystal violet or a fluorescent dye.
-
Wash the inserts to remove excess stain.
-
Elute the stain and measure absorbance, or count the migrated cells in several fields of view using a microscope.[20]
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (chemoattractant only). Plot the percentage of migration against the concentration of (R)-FTY720-P to determine its effect.
References
- 1. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Effect of (R)-FTY720-P on cell viability at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving (R)-FTY720-P and its effects on cell viability, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is (R)-FTY720-P and how does it differ from FTY720 and (S)-FTY720-P?
(R)-FTY720-P is the phosphorylated R-enantiomer of FTY720 (Fingolimod). FTY720 is a sphingosine (B13886) analogue that is phosphorylated in vivo to its active form, FTY720-P. The phosphorylation of FTY720 is primarily carried out by sphingosine kinase 2 (SK2). FTY720-P is a potent agonist for four of the five sphingosine-1-phosphate (S1P) receptors (S1PR1, 3, 4, and 5). The (S)-enantiomer, (S)-FTY720-P, is generally considered the more biologically active form, particularly in its interaction with S1P receptors and inhibition of sphingosine kinase 1 (SK1). The (R)-enantiomer is often considered the "inactive" or less active enantiomer in these respects.[1]
Q2: What is the expected effect of high concentrations of (R)-FTY720-P on cell viability?
While (R)-FTY720-P is less potent than its (S)-enantiomer, high concentrations of FTY720 and its phosphorylated metabolites can induce cytotoxicity and reduce cell viability in various cell lines, particularly cancer cells.[2][3][4] This effect at high concentrations is often independent of S1P receptor signaling and is considered an "off-target" effect. Studies on the parent compound FTY720 show IC50 values for cytotoxicity are typically in the micromolar range (5-20 µM) in many cancer cell lines.[2][3][4] One study directly comparing the enantiomers showed that at a concentration of 10 µM, (S)-FTY720-P significantly decreased the viability of choroidal endothelial cells, while (R)-FTY720-P had a less pronounced impact.[1]
Q3: What are the potential "off-target" mechanisms of action for (R)-FTY720-P at high concentrations?
At high concentrations, the effects of FTY720 and its analogs are often not mediated by S1P receptors. The unphosphorylated form of FTY720 has been shown to have several off-target effects that can lead to decreased cell viability, including:
-
Inhibition of Sphingosine Kinase 1 (SK1): FTY720 can competitively inhibit SK1, an enzyme that produces the pro-survival lipid S1P.[5]
-
Induction of Apoptosis: High concentrations of FTY720 can induce apoptosis through various pathways, which may be caspase-dependent or -independent.[2][6]
-
Generation of Reactive Oxygen Species (ROS): FTY720 has been shown to induce ROS production in some cell types, leading to oxidative stress and cell death.
-
Activation of Protein Phosphatase 2A (PP2A): PP2A is a tumor suppressor, and its activation by FTY720 can lead to dephosphorylation of pro-survival proteins like Akt.
It is important to note that much of the research on off-target effects has been conducted with the parent FTY720 molecule. The specific off-target effects of (R)-FTY720-P may differ.
Troubleshooting Guide for Cell Viability Assays
Issue 1: Inconsistent or Non-reproducible Results
Possible Causes:
-
Compound Solubility and Precipitation: (R)-FTY720-P is an amphipathic molecule. At high concentrations in aqueous cell culture media, it may form micelles or precipitate, leading to inconsistent effective concentrations. Sphingosine and its analogs are known to aggregate above a critical micelle concentration (CMC).[7]
-
Solvent Effects: The solvent used to dissolve (R)-FTY720-P (e.g., DMSO) may have cytotoxic effects at higher concentrations.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout of viability assays.
Solutions:
-
Optimize Compound Preparation:
-
Prepare fresh dilutions of (R)-FTY720-P for each experiment from a concentrated stock.
-
Vortex stock solutions and dilutions thoroughly.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Consider using a carrier protein like BSA in the media to improve solubility, but be aware that this can also affect the compound's activity.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below a known non-toxic level (typically <0.1% for DMSO).
-
Include a vehicle control (media with the same concentration of solvent as the highest concentration of the test compound) in all experiments.
-
-
Standardize Cell Plating:
-
Use a consistent and optimized cell seeding density for your specific cell line and assay duration.
-
Ensure even cell distribution in each well by gently mixing the cell suspension before and during plating.
-
Issue 2: High Background Signal in "No Cell" Control Wells
Possible Causes:
-
Compound Interference with Assay Reagents: (R)-FTY720-P may directly react with the viability assay reagents. For example, in MTT assays, the compound might reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Media Component Interference: Phenol (B47542) red or other components in the cell culture media can interfere with absorbance or fluorescence readings.
Solutions:
-
Perform a "No Cell" Control with Compound:
-
Set up control wells containing only media and the same concentrations of (R)-FTY720-P used in the experiment, along with the viability assay reagent.
-
If a significant signal is detected, this indicates direct interference. You may need to switch to a different viability assay that uses an alternative detection method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
-
-
Use Phenol Red-Free Media: If using a colorimetric assay, switch to phenol red-free media to reduce background absorbance.
Issue 3: Unexpectedly Low or No Cytotoxicity Observed
Possible Causes:
-
Short Incubation Time: The duration of treatment may not be sufficient to induce a measurable cytotoxic effect.
-
Low Compound Potency: As the less active enantiomer, (R)-FTY720-P may require higher concentrations or longer incubation times to elicit a response compared to (S)-FTY720-P or FTY720.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of the compound.
Solutions:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.
-
Increase Concentration Range: Test a broader and higher range of concentrations of (R)-FTY720-P.
-
Use a Positive Control: Include a compound with known cytotoxic effects on your cell line to ensure the assay is performing as expected.
-
Consider a Different Cell Line: If the primary cell line is resistant, you may need to test other cell lines that are potentially more sensitive.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of FTY720 and its enantiomers on cell viability. Note that specific IC50 values for (R)-FTY720-P are not widely reported in the literature.
Table 1: IC50 Values of FTY720 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| BT-474 | Breast Cancer | 5 - 10 | 72 |
| SK-BR-3 | Breast Cancer | 2.5 - 5 | 72 |
| MDA-MB-453 | Breast Cancer | 5 - 10 | 72 |
| HCC1954 | Breast Cancer | 5 - 10 | 72 |
| MCF-7 | Breast Cancer | 5 - 20 | 48 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 48 |
| Sk-Br-3 | Breast Cancer | 5 - 20 | 48 |
| HCT-116 | Colon Cancer | 5 - 20 | 48 |
| SW620 | Colon Cancer | 5 - 20 | 48 |
| A172 | Glioblastoma | 4.6 | 72 |
| G28 | Glioblastoma | 17.3 | 72 |
| U87 | Glioblastoma | 25.2 | 72 |
Data compiled from references[2][3][8].
Table 2: Comparative Viability of Choroidal Endothelial Cells (ChECs) Treated with FTY720 Enantiomers
| Compound | Concentration (µM) | Incubation Time (days) | % Cell Viability (relative to control) |
| (S)-FTY720-P | 10 | 3 | Significantly Decreased |
| (R)-FTY720-P | 10 | 3 | Less Impact on Viability |
Data from reference[1].
Experimental Protocols
MTT Cell Viability Assay Protocol for (R)-FTY720-P
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
(R)-FTY720-P
-
Appropriate solvent (e.g., sterile DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phenol red-free medium (recommended)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of (R)-FTY720-P in the chosen solvent.
-
On the day of treatment, prepare serial dilutions of (R)-FTY720-P in phenol red-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of (R)-FTY720-P.
-
Include wells for:
-
Vehicle Control: Medium with the same concentration of solvent as the highest compound concentration.
-
Untreated Control: Medium only.
-
"No Cell" Blank: Medium only, to be used for background subtraction.
-
"No Cell" + Compound Control: Medium with the highest concentration of (R)-FTY720-P to check for interference.
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Visualizations
References
- 1. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pH Dependence of Sphingosine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)-FTY720-P and (S)-FTY720-P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (R) and (S) enantiomers of FTY720-phosphate (FTY720-P), a potent modulator of sphingosine-1-phosphate (S1P) receptors. Understanding the stereospecificity of FTY720-P is crucial for the development of targeted therapeutics in areas such as autoimmune diseases, including multiple sclerosis.
FTY720, a prodrug, is phosphorylated in vivo to its active form, FTY720-P. This phosphorylation creates a chiral center, resulting in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. Extensive research has demonstrated that the biological activity of FTY720-P is highly stereospecific, with the (S)-enantiomer being the predominantly active form.
Executive Summary of Biological Activity
The (S)-enantiomer of FTY720-P is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), with no activity at the S1P2 receptor.[1] This agonism, particularly at the S1P1 receptor, leads to the internalization and degradation of the receptor, which is a key mechanism for its therapeutic effects, such as the sequestration of lymphocytes in lymph nodes.[2][3] In contrast, the (R)-enantiomer, (R)-FTY720-P, is widely reported to be biologically inactive.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activity of (S)-FTY720-P. Direct comparative quantitative data for (R)-FTY720-P is scarce in the literature, reflecting its established inactivity.
Table 1: S1P Receptor Binding Affinities of (S)-FTY720-P
| Receptor Subtype | Kd (nM) |
| S1P1 | 0.283 ± 0.055[4] |
| S1P3 | 0.946 ± 0.143[4] |
| S1P4 | Not explicitly found |
| S1P5 | Not explicitly found |
Table 2: Functional Activity (EC50) of (S)-FTY720-P in GTPγS Binding Assays
| Receptor Subtype | EC50 (nM) |
| S1P1 | 0.3[5] |
| S1P3 | 3.1[5] |
| S1P4 | 0.6[5] |
| S1P5 | 0.3[5] |
Table 3: Functional Activity (EC50) of (S)-FTY720-P in β-Arrestin Recruitment Assays
| Receptor Subtype | EC50 (nM) |
| S1P1 | 1.5[6] |
| S1P3 | 54[6] |
| S1P4 | 26[6] |
| S1P5 | 1.8[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways initiated by (S)-FTY720-P and the general workflows for the experimental protocols described.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
Radioligand (e.g., [32P]S1P).
-
Test compounds ((R)-FTY720-P and (S)-FTY720-P).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA.[7]
-
Wash Buffer: Assay buffer.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
Procedure:
-
Dilute cell membranes in assay buffer to a final concentration of 1-2 µ g/well .[7]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled S1P (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of the diluted cell membranes to each well and pre-incubate for 30 minutes at room temperature.[7]
-
Add 50 µL of [32P]S1P (final concentration 0.1-0.2 nM) to all wells.[7]
-
Incubate for 60 minutes at room temperature.[7]
-
Terminate the binding by rapid filtration through the pre-soaked filter plate, followed by five washes with ice-cold wash buffer.[7]
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
Test compounds ((R)-FTY720-P and (S)-FTY720-P).
-
[35S]GTPγS.
-
GTPγS Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Add 50 µL of assay buffer containing the desired concentration of test compound to each well of a 96-well plate.
-
Add 25 µL of diluted cell membranes (5-20 µg of protein) to each well.
-
Initiate the reaction by adding 25 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters and determine the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the data as a function of agonist concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.
Materials:
-
Cells stably co-expressing the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[8]
-
Test compounds ((R)-FTY720-P and (S)-FTY720-P).
-
Cell plating reagent.
-
Detection reagents (substrate for the complemented enzyme).
-
Luminometer.
Procedure:
-
Seed the engineered cells in a 384-well plate and incubate overnight.[9]
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the test compounds to the cells and incubate for 90 minutes at 37°C.[9]
-
Add the detection reagents to each well.[9]
-
Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to occur.[9]
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of agonist concentration to determine the EC50 and Emax values for β-arrestin recruitment.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Validating S1P-Independent Effects of FTY720: A Comparative Guide to Using the (R)-enantiomer and Other Tools
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the sphingosine-1-phosphate (S1P)-independent effects of the immunomodulatory drug FTY720 (fingolimod). We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
FTY720 is a prodrug that is phosphorylated in vivo to its active form, (S)-FTY720-phosphate, a potent agonist at four of the five S1P receptors. This S1P-dependent activity is responsible for its primary immunosuppressive effects. However, a growing body of evidence indicates that FTY720 also exerts significant biological effects through S1P-independent mechanisms. To accurately study these off-target effects, it is crucial to employ proper controls that are inactive at S1P receptors. The (R)-enantiomer of FTY720, which is not significantly phosphorylated and has minimal activity at S1P receptors, serves as a vital tool for this purpose. This guide compares the use of (R)-FTY720 to other validation strategies, providing a framework for robust experimental design.
Comparative Efficacy at S1P-Dependent and Independent Targets
The following tables summarize the quantitative data comparing FTY720, its enantiomers, and its phosphorylated forms at key S1P-dependent and independent targets.
Table 1: Activity at S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| (S)-FTY720-phosphate | High-affinity agonist | No significant activity[1][2] | Agonist | Agonist | Agonist |
| (R)-FTY720-phosphate | Significantly lower to no activity compared to (S)-enantiomer | - | - | - | - |
| FTY720 (racemic) | No direct activity (prodrug) | No direct activity | No direct activity | No direct activity | No direct activity |
Table 2: Activity at S1P-Independent Targets
| Target | FTY720 (racemic) | (S)-FTY720 | (R)-FTY720 | Non-phosphorylatable Analogs |
| cPLA2α | IC50 = 1.1 mol%[3] | - | - | - |
| TRPM7 | IC50 = 0.72 µM[4][5][6] | - | - | VPC01091.4: IC50 = 0.665 µM[4]; AAL-149: IC50 = 1.081 µM[4] |
| SK1 | Inhibits at 50 µM (~40% inhibition)[1] | (S)-vinylphosphonate is a more potent inhibitor than (R)-vinylphosphonate[1] | (R)-vinylphosphonate shows weaker inhibition than (S)-vinylphosphonate[1] | - |
Note: Direct comparative IC50 values for the (S)- and (R)-enantiomers of FTY720 on cPLA2α and TRPM7 are not well-documented in publicly available literature.
Signaling Pathways and Validation Workflow
To understand the dual activities of FTY720, it is essential to visualize its S1P-dependent and independent signaling pathways.
A logical workflow is necessary to experimentally validate the S1P-independent effects of FTY720.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to assess S1P-independent effects.
Cytosolic Phospholipase A2 (cPLA2α) Inhibition Assay
This protocol is adapted from commercially available cPLA2 assay kits and literature reports.[3]
Objective: To determine the in vitro inhibitory effect of FTY720 and its enantiomers on cPLA2α activity.
Materials:
-
Recombinant human cPLA2α
-
Arachidonoyl thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
FTY720, (S)-FTY720, (R)-FTY720 dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare serial dilutions of FTY720, (S)-FTY720, and (R)-FTY720 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the FTY720 compounds or DMSO (vehicle control) to the respective wells.
-
Add the substrate, arachidonoyl thio-PC, to all wells and mix gently.
-
Initiate the reaction by adding recombinant cPLA2α to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution of DTNB in a buffer containing EGTA.
-
Read the absorbance at 414 nm. The absorbance is proportional to the cPLA2α activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
TRPM7 Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is based on studies investigating the effect of FTY720 and its analogs on TRPM7 currents.[4][5][6][7]
Objective: To measure the inhibition of TRPM7 ion channel currents by FTY720 and its analogs.
Materials:
-
HEK293 cells stably expressing TRPM7
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH.
-
FTY720 and analogs dissolved in external solution.
Procedure:
-
Culture HEK293-TRPM7 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV and apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) every 5 seconds to elicit TRPM7 currents.
-
Record a stable baseline current for several minutes.
-
Perfuse the cell with the external solution containing the test compound (FTY720, (R)-FTY720, or a non-phosphorylatable analog) at various concentrations.
-
Record the current inhibition until a steady-state effect is reached.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the current amplitudes at a specific voltage (e.g., +80 mV) to determine the percentage of inhibition and calculate the IC50.
Sphingosine Kinase 1 (SK1) Activity Assay
This protocol is a generalized method based on literature reports of SK1 inhibition by FTY720 analogs.[1]
Objective: To measure the inhibitory effect of FTY720 and its derivatives on SK1 activity.
Materials:
-
Purified recombinant SK1
-
Sphingosine (substrate)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM Triton X-100)
-
FTY720, (S)-FTY720 vinylphosphonate (B8674324), (R)-FTY720 vinylphosphonate dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, sphingosine, and the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding purified SK1 and [γ-32P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate S1P from sphingosine and ATP.
-
Visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and quantifying with a scintillation counter.
-
Calculate the percent inhibition of SK1 activity for each compound compared to the vehicle control.
Alternative Validation Tools: Non-phosphorylatable Analogs
Besides the (R)-enantiomer of FTY720, non-phosphorylatable analogs are excellent tools for dissecting S1P-independent effects. These compounds are designed to be poor substrates for sphingosine kinases, thus preventing the formation of an S1P receptor-active metabolite.
-
AAL-149: This analog has been shown to inhibit TRPM7 with an IC50 of 1.081 µM and does not activate S1P receptors.[4]
-
OSU-2S: This compound is a nonimmunosuppressive analog of FTY720 that is not phosphorylated by SphK2 and does not induce S1P1 receptor internalization.[8] It has demonstrated potent anti-cancer effects independent of S1P signaling.[8]
-
VPC01091.4: This is another non-phosphorylatable analog that inhibits TRPM7 with an IC50 of 0.665 µM and lacks activity at S1P receptors.[4]
These analogs, when used in parallel with FTY720 and its enantiomers, can provide a comprehensive picture of the S1P-independent mechanisms of action.
References
- 1. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of OSU-2S, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-FTY720-P and Other Inactive S1P Receptor Modulators for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-FTY720-P and other sphingosine-1-phosphate (S1P) receptor modulators with minimal or no agonist activity at S1P receptors. The information presented is intended to aid researchers in selecting appropriate tools for studying the S1P signaling pathway and for use as negative controls in experimental designs.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of cellular processes, including cell trafficking, proliferation, and survival, by binding to five distinct G protein-coupled receptors (GPCRs), S1P1-5. The immunomodulatory drug FTY720 (fingolimod) is a prodrug that, upon phosphorylation in vivo by sphingosine (B13886) kinase 2, is converted to its active metabolite, FTY720-phosphate (FTY720-P). The (S)-enantiomer of FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to the internalization and functional antagonism of the S1P1 receptor on lymphocytes. This sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system, which is the therapeutic mechanism in multiple sclerosis.
In contrast, the (R)-enantiomer, (R)-FTY720-P, exhibits significantly lower affinity and is largely considered the inactive enantiomer. This, along with other structurally related molecules with no or antagonistic activity at S1P receptors, serves as a valuable tool for dissecting the specific effects of S1P receptor modulation.
Comparative Analysis of Inactive S1P Receptor Modulators
This section compares (R)-FTY720-P with other molecules that are functionally inactive or act as antagonists at S1P receptors. These compounds are useful as negative controls to delineate S1P receptor-dependent and -independent effects of active modulators.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the binding and functional activity of (R)-FTY720-P and other selected inactive S1P receptor modulators. It is important to note that direct, side-by-side comparative studies are limited, and data is compiled from various sources.
| Compound | Target S1P Receptor(s) | Reported Activity | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Reference(s) |
| (R)-FTY720-P | S1P1, S1P3, S1P4, S1P5 | Significantly lower affinity compared to (S)-FTY720-P | 5-10 fold lower than (S)-FTY720-P | Less impact on cell viability at 10 µM compared to (S)-FTY720-P | [1][2] |
| (S)-FTY720-vinylphosphonate | S1P1, S1P2, S1P3, S1P4, S1P5 | Pan-antagonist | S1P1: 384 nM, S1P3: 39 nM, S1P4: 1190 nM (partial antagonist at S1P2 and S1P5) | Fails to activate any of the five S1P GPCRs | [3] |
| VPC01091.4 | S1P Receptors | Inert (not active) | Not reported | Does not evoke lymphopenia in vivo | [4] |
| AAL-149 | S1P Receptors | Inert (not active) | Not reported | Does not evoke lymphopenia in vivo | [4] |
Note: The lack of precise binding affinity values for (R)-FTY720-P, VPC01091.4, and AAL-149 in the available literature highlights a gap in direct comparative research.
Signaling Pathways and Mechanisms of Action
The primary mechanism of active S1P receptor modulators like (S)-FTY720-P involves binding to S1P receptors, leading to their internalization and degradation. This functional antagonism disrupts the natural S1P gradient and downstream signaling cascades. Inactive modulators, by contrast, are valuable for their lack of this activity, allowing researchers to isolate and study off-target or S1P receptor-independent effects of the parent compounds.
References
- 1. rupress.org [rupress.org]
- 2. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment [mdpi.com]
- 3. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects Between FTY720 Enantiomers
An Objective Guide for Researchers and Drug Development Professionals
Fingolimod (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a well-established immunomodulatory drug. As a chiral molecule, FTY720 exists as two enantiomers, (S)-FTY720 and (R)-FTY720. While the therapeutic effects of FTY720 are primarily attributed to the phosphorylated (S)-enantiomer and its interaction with S1P receptors, a growing body of evidence indicates that the enantiomers possess distinct off-target activities. This guide provides a comparative analysis of these off-target effects, supported by experimental data, to aid researchers in understanding the differential pharmacology of FTY720 enantiomers and in the development of more selective therapeutics.
Comparative Quantitative Data
The following tables summarize the key quantitative data on the differential off-target effects of FTY720 enantiomers and their analogs.
| Target | Enantiomer/Analog | Activity | Value | Reference |
| Sphingosine (B13886) Kinase 1 (SK1) | (S)-FTY720 vinylphosphonate (B8674324) | Inhibition | IC50 = 24 ± 5.7 μM | [1][2] |
| (R)-FTY720 vinylphosphonate | Inhibition | ~40% inhibition at 50 μM | [1][2] | |
| S1P Receptors | (R)-FTY720-vinylphosphonate | S1P1 Agonism | EC50 = 20 ± 3 nM | [3] |
| (S)-FTY720-vinylphosphonate | S1P1 Antagonism | Ki = 384 nM | [3] | |
| S1P3 Antagonism | Ki = 39 nM | [3] | ||
| S1P4 Antagonism | Ki = 1190 nM | [3] | ||
| TRPM7 | FTY720 (racemic) | Inhibition | IC50 = 0.72 µM | [4][5] |
Key Off-Target Signaling Pathways
The differential off-target effects of FTY720 enantiomers can be visualized through their impact on distinct signaling pathways.
Figure 1. Differential off-target activities of FTY720 enantiomer analogs.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Sphingosine Kinase 1 (SK1) Activity Assay
Objective: To determine the inhibitory effect of FTY720 enantiomers on SK1 activity.
Methodology:
-
Purified recombinant SK1 is used.
-
The kinase reaction is initiated by adding a mixture of sphingosine (substrate) and [γ-³²P]ATP to the enzyme in the presence of various concentrations of the test compound (e.g., (S)-FTY720 vinylphosphonate).
-
The reaction is allowed to proceed for a specific time at 37°C and then terminated.
-
The reaction mixture is extracted with a chloroform/methanol solvent system to separate the radiolabeled sphingosine-1-phosphate product from the unreacted [γ-³²P]ATP.
-
The amount of radioactivity in the lipid phase is quantified using a scintillation counter.
-
IC50 values are calculated from concentration-response curves.[2]
S1P Receptor Binding and Functional Assays
Objective: To characterize the interaction of FTY720 enantiomers with S1P receptors.
Methodology:
-
Receptor Binding Assay (for antagonists):
-
Cell membranes expressing a specific S1P receptor subtype are incubated with a radiolabeled S1P ligand (e.g., [³³P]S1P).
-
Increasing concentrations of the unlabeled competitor (e.g., (S)-FTY720-vinylphosphonate) are added.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity retained on the filter is measured.
-
Ki values are determined using the Cheng-Prusoff equation.[3]
-
-
GTPγS Binding Assay (for agonists):
-
Cell membranes expressing the S1P receptor are incubated with GDP.
-
The test compound (e.g., (R)-FTY720-vinylphosphonate) is added, followed by the addition of [³⁵S]GTPγS.
-
Agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
EC50 values are determined from concentration-response curves.[3]
-
TRPM7 Channel Activity Assay (Patch Clamp Electrophysiology)
Objective: To measure the effect of FTY720 on TRPM7 ion channel currents.
Methodology:
-
Whole-cell patch-clamp recordings are performed on cells endogenously or exogenously expressing TRPM7 channels.
-
A voltage ramp protocol is applied to the cell membrane to elicit TRPM7 currents.
-
The baseline current is recorded.
-
FTY720 is applied to the cells via the bath solution.
-
The effect of the compound on the current amplitude is measured.
-
The concentration-dependence of the inhibition is determined to calculate the IC50 value.[4][5]
Figure 2. General experimental workflow for assessing off-target effects.
Discussion and Conclusion
The presented data clearly demonstrate that the enantiomers of FTY720 and its analogs possess distinct off-target profiles. While the phosphorylated (S)-enantiomer is the primary driver of the on-target immunosuppressive effects through S1P receptor modulation, the non-phosphorylated forms and the (R)-enantiomer exhibit significant activities at other cellular targets.
Notably, (S)-FTY720 vinylphosphonate shows potent inhibitory activity against SK1, an enzyme implicated in cancer progression, and acts as a pan-antagonist of S1P receptors.[1][2][3] In contrast, (R)-FTY720 vinylphosphonate is a full agonist at the S1P1 receptor.[3] Furthermore, the parent FTY720 molecule, independent of its phosphorylation state, is an inhibitor of the TRPM7 ion channel.[4][5]
These findings have important implications for both basic research and drug development. For researchers investigating the biological roles of these off-target proteins, FTY720 enantiomers and their analogs can serve as valuable pharmacological tools. For drug development professionals, this comparative analysis highlights the potential for designing novel therapeutics with improved selectivity and reduced off-target effects. By separating the desired on-target activity from the off-target effects, it may be possible to develop safer and more effective drugs for a variety of indications, including autoimmune diseases and cancer. The detailed experimental protocols provided herein should facilitate further investigation into the complex pharmacology of FTY720 and its derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stereoselective S1P Receptor Agonism: (S)-FTY720-P Demonstrates Potent Activity While (R)-FTY720-P Remains Inactive
A clear distinction in S1P receptor agonism is observed between the enantiomers of phosphorylated FTY720 (fingolimod), with the (S)-enantiomer, (S)-FTY720-P, acting as a potent agonist, while the (R)-enantiomer, (R)-FTY720-P, is considered inactive. This stereoselectivity is crucial for the therapeutic mechanism of FTY720, a drug used in the treatment of multiple sclerosis.
FTY720 is a prodrug that undergoes phosphorylation in vivo by sphingosine (B13886) kinases to its active form, FTY720-phosphate (FTY720-P). This phosphorylation process is stereoselective, leading to the formation of the biologically active (S)-enantiomer. (S)-FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5. Its agonism at the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, effectively preventing lymphocytes from egressing from lymph nodes. This lymphocyte sequestration is the primary mechanism behind FTY720's immunosuppressive effects.
In contrast, the (R)-enantiomer, (R)-FTY720-P, does not exhibit significant agonistic activity at S1P receptors. While direct comparative studies on the phosphorylated enantiomers are limited, research on stable analogs, such as the vinylphosphonate (B8674324) derivatives, provides compelling evidence for this stereospecificity.
Comparative Activity of FTY720 Enantiomer Analogs at S1P Receptors
Experimental data from studies on FTY720-vinylphosphonate, a stable analog of FTY720-P, clearly illustrate the differential activity of the enantiomers. The (R)-enantiomer was found to be a full agonist at the S1P1 receptor, whereas the (S)-enantiomer not only lacked agonistic activity but also acted as an antagonist at several S1P receptors.
| Compound | Receptor | Activity | EC50 / Ki (nM) |
| (R)-FTY720-vinylphosphonate | S1P1 | Full Agonist | 20 ± 3 |
| (S)-FTY720-vinylphosphonate | S1P1 | Antagonist | 384 |
| S1P2 | Partial Antagonist | - | |
| S1P3 | Antagonist | 39 | |
| S1P4 | Antagonist | 1190 | |
| S1P5 | Partial Antagonist | - |
Data sourced from studies on FTY720-vinylphosphonate analogs, which serve as a proxy for the activity of the phosphorylated enantiomers.[1]
S1P Receptor Signaling Pathway
The binding of an S1P receptor agonist, such as (S)-FTY720-P, to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events. This typically involves the activation of heterotrimeric G proteins, leading to downstream effects that regulate cell survival, proliferation, and migration.
Caption: S1P Receptor Signaling Pathway.
Experimental Protocols
The confirmation of S1P receptor agonism and the differentiation between agonist and antagonist activity are typically determined through in vitro functional assays. The following are detailed methodologies for two key experiments used to characterize the activity of compounds like (S)-FTY720-P and (R)-FTY720-P.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to S1P receptors upon ligand binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells) are prepared.
-
Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes.
-
The membrane pellet is resuspended in an assay buffer and the protein concentration is determined.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer (containing MgCl₂, NaCl, and GDP), varying concentrations of the test compound ((S)-FTY720-P or (R)-FTY720-P), and the cell membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonist activity. For antagonists, the Ki (inhibitory constant) is determined from competition binding experiments.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, which is a key event in receptor desensitization and internalization.
Logical Relationship of Enantiomer Activity:
Caption: FTY720 Enantiomer Activity Logic.
Detailed Protocol:
-
Cell Line and Reagents:
-
A stable cell line co-expressing the S1P receptor of interest and a β-arrestin fusion protein is used. A common system is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.
-
Cells are cultured in appropriate media and seeded into 96-well or 384-well assay plates.
-
-
Assay Procedure:
-
After seeding, cells are incubated to allow for attachment and growth.
-
The culture medium is replaced with a serum-free medium before the assay.
-
Varying concentrations of the test compounds ((S)-FTY720-P or (R)-FTY720-P) are added to the wells.
-
The plates are incubated at 37°C in a CO₂ incubator for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
A detection reagent containing the substrate for the complemented enzyme is added to each well.
-
The plate is incubated at room temperature for approximately 60 minutes to allow the enzymatic reaction to proceed.
-
The resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Data are normalized to a positive control (a known S1P receptor agonist) and a negative control (vehicle).
-
Agonist dose-response curves are generated, and EC50 values are calculated using non-linear regression. For antagonists, their ability to inhibit agonist-induced β-arrestin recruitment is measured to determine the IC50.
-
References
Dissecting Cellular Signaling: A Comparative Guide to FTY720 Enantiomers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors, is a cornerstone in the treatment of multiple sclerosis. However, FTY720 is a racemic mixture, and its therapeutic effects are primarily attributed to the (S)-enantiomer after in vivo phosphorylation. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of FTY720, offering insights into their differential engagement with key signaling pathways and providing the experimental context necessary for nuanced research and development.
FTY720 is a prodrug that is phosphorylated by sphingosine (B13886) kinases (SK) to form FTY720-phosphate (FTY720-P). It is this phosphorylated form that exhibits high affinity for four of the five S1P receptors. The stereochemistry at the chiral center of FTY720 dictates the biological activity of its phosphorylated counterpart, with (S)-FTY720-phosphate being the primary active metabolite. This guide will delve into the distinct roles of each enantiomer in modulating S1P receptors, sphingosine kinase 1 (SK1), and protein phosphatase 2A (PP2A), and their subsequent impact on downstream signaling cascades.
Comparative Analysis of Enantiomer Activity
The biological activity of the FTY720 enantiomers is starkly different, providing a powerful toolset to dissect the contributions of various signaling pathways. The (S)-enantiomer of FTY720-phosphate is a potent agonist at S1P receptors S1P1, S1P3, S1P4, and S1P5, leading to receptor internalization and functional antagonism. In contrast, the (R)-enantiomer exhibits significantly lower affinity for these receptors.[1] Beyond S1P receptors, FTY720 and its analogs have been shown to interact with other key signaling molecules, including the inhibition of sphingosine kinase 1 (SK1) and the activation of protein phosphatase 2A (PP2A).
Quantitative Comparison of Enantiomer Activity
The following tables summarize the quantitative data on the interaction of FTY720 enantiomers and their analogs with key signaling proteins.
Table 1: S1P Receptor Agonism (EC50, nM)
| Compound | S1P1 | S1P3 | S1P4 | S1P5 | S1P2 |
| (S)-FTY720-phosphate | 0.28 - 2.1[1][2] | 5.9[1] | 23[1] | 2.2[1] | No activity |
| (R)-FTY720-phosphate | 5-10 fold lower affinity than (S)-enantiomer[1] | 5-10 fold lower affinity than (S)-enantiomer[1] | 5-10 fold lower affinity than (S)-enantiomer[1] | 5-10 fold lower affinity than (S)-enantiomer[1] | No activity |
| (R)-FTY720-vinylphosphonate | 20[3] | - | - | - | - |
| (S)-FTY720-vinylphosphonate | No agonist activity | No agonist activity | No agonist activity | No agonist activity | No agonist activity |
Note: A lower EC50 value indicates higher potency.
(S)-FTY720-vinylphosphonate acts as an antagonist at S1P receptors, with Ki values of 384 nM for S1P1, 39 nM for S1P3, and 1190 nM for S1P4.[3]
Table 2: Sphingosine Kinase 1 (SK1) Inhibition
| Compound | IC50 (µM) | Inhibition at 50 µM |
| (S)-FTY720-vinylphosphonate | 24[4] | >80%[4] |
| (R)-FTY720-vinylphosphonate | - | ~40%[4] |
| FTY720 | - | ~40%[4] |
| (S)-FTY720-phosphate | No significant inhibition[4] | |
| (R)-FTY720-phosphate | No significant inhibition[4] |
Note: A lower IC50 value indicates a more potent inhibitor.
Table 3: Protein Phosphatase 2A (PP2A) Activation
| Compound | Effect on PP2A Activity |
| FTY720 | Activates PP2A[5] |
| FTY720-phosphate | Activates PP2A[5] |
Quantitative comparative data for the individual enantiomers on PP2A activation is limited; however, both the parent drug and its phosphorylated form have been shown to activate PP2A.
Signaling Pathways and Experimental Workflows
The differential activities of the FTY720 enantiomers can be leveraged to elucidate their roles in complex signaling networks.
S1P Receptor Signaling Pathway
(S)-FTY720-phosphate acts as a "functional antagonist" of the S1P1 receptor. Upon binding, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing from lymph nodes. This is the primary mechanism of its immunosuppressive effects.
(S)-FTY720-P functional antagonism of the S1P1 receptor.
FTY720 and Downstream Kinase Signaling
FTY720 has been shown to modulate the phosphorylation status of key downstream signaling molecules such as Akt and ERK. The unphosphorylated form of FTY720 can inhibit Akt and ERK phosphorylation, effects that are often linked to its anti-proliferative and pro-apoptotic activities.[6][7][8]
FTY720-mediated dephosphorylation of Akt and ERK via PP2A activation.
Experimental Workflow for Comparing Enantiomer Activity
A logical workflow to dissect the signaling pathways of FTY720 enantiomers involves a series of in vitro assays.
Workflow for comparative analysis of FTY720 enantiomers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
GTPγS Binding Assay for S1P Receptor Activation
This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³⁵S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
(S)- and (R)-FTY720-phosphate
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the FTY720 enantiomer.
-
Add the cell membranes to each well and incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
To determine non-specific binding, a parallel set of experiments is performed in the presence of a high concentration of unlabeled GTPγS.
-
Calculate specific binding and plot the data to determine EC50 values.[9][10][11]
Radiometric Sphingosine Kinase 1 (SK1) Assay
This assay measures the activity of SK1 by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine to produce [³²P]sphingosine-1-phosphate.
Materials:
-
Purified recombinant SK1
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 M β-glycerophosphate, 10 mM MgCl₂, 0.5 mM deoxypyridoxine, 1 mM Na₃VO₄, 20% glycerol, 1 mM DTT)
-
(S)- and (R)-FTY720 vinylphosphonate (B8674324)
-
Chloroform, methanol, and HCl
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, sphingosine, and the FTY720 analog to be tested.
-
Add purified SK1 to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding HCl.
-
Extract the lipids using a chloroform/methanol/HCl mixture.
-
Separate the [³²P]sphingosine-1-phosphate from unreacted [γ-³²P]ATP and sphingosine by thin-layer chromatography (TLC).
-
Visualize the radioactive spots by autoradiography.
-
Scrape the spots corresponding to sphingosine-1-phosphate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition compared to a control without the inhibitor to determine IC50 values.[4][12]
PP2A Immunoprecipitation Phosphatase Assay
This assay measures the activity of protein phosphatase 2A by immunoprecipitating the enzyme and then quantifying the dephosphorylation of a synthetic phosphopeptide substrate.
Materials:
-
Cell lysates
-
Anti-PP2A antibody (catalytic subunit)
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Phosphatase assay buffer
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Solution
-
FTY720 enantiomers
Procedure:
-
Lyse cells and quantify protein concentration.
-
Incubate cell lysates with an anti-PP2A antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-PP2A complex.
-
Wash the immunoprecipitates several times with lysis buffer and then with phosphatase assay buffer.
-
Resuspend the beads in phosphatase assay buffer containing the FTY720 enantiomer to be tested.
-
Initiate the phosphatase reaction by adding the synthetic phosphopeptide substrate.
-
Incubate at 30°C for 10-30 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant to a new plate.
-
Add Malachite Green Phosphate Detection Solution to the supernatant to detect the amount of free phosphate released.
-
Measure the absorbance at ~650 nm.
-
A standard curve using known concentrations of phosphate is used to quantify the amount of dephosphorylation.[13][14][15]
By utilizing the distinct properties of the FTY720 enantiomers in conjunction with these detailed experimental protocols, researchers can effectively dissect the complex signaling networks regulated by this important therapeutic agent. This comparative approach not only enhances our fundamental understanding of cellular signaling but also provides a more refined strategy for the development of next-generation S1P receptor modulators with improved specificity and efficacy.
References
- 1. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A immunoprecipitation phosphatase assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 6. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel immunosuppressive agent FTY720 induced Akt dephosphorylation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 15. MilliporeSigma™ PP2A Immunoprecipitation Phosphatase Assay Kit | Fisher Scientific [fishersci.ca]
Comparative Binding Affinity of (R)-FTY720-P to S1P Receptor Subtypes: A Guide for Researchers
This guide provides a comparative analysis of the binding affinity of (R)-FTY720-P to Sphingosine-1-Phosphate (S1P) receptor subtypes. For a comprehensive evaluation, the binding and functional potencies of other prominent S1P receptor modulators, including Ozanimod, Siponimod, and Ponesimod, are also presented. This document is intended for researchers, scientists, and drug development professionals working in the field of S1P receptor pharmacology.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (R)-FTY720-P and other S1P receptor modulators for the five human S1P receptor subtypes. These values are critical for understanding the selectivity and potential therapeutic applications of these compounds.
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) |
| (R)-FTY720-P | 0.33 | 1.1 |
| Ozanimod | 0.27 | 13.5 |
| Siponimod | 0.95 | 17.7 |
| Ponesimod | 0.42 | 5.6 |
| S1P | 1.4 | 10.1 |
Table 1: Comparative binding affinities (Ki, nM) of S1P receptor modulators at human S1P1 and S1P5 receptors. Data is derived from competitive radioligand binding assays using [3H]-ozanimod.[1]
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| (R)-FTY720-P | 0.12 | >10000 | 0.89 | 0.3 | 0.18 |
| Ozanimod | 0.44 | >10000 | >10000 | >10000 | 4.6 |
| Siponimod | 0.39 | >10000 | >10000 | >10000 | 0.3 |
| Ponesimod | 0.21 | >10000 | 5.2 | >10000 | 2.0 |
| S1P | 0.08 | 1.1 | 0.11 | 0.23 | 0.33 |
Table 2: Comparative functional potencies (EC50, nM) of S1P receptor modulators across all human S1P receptor subtypes. Data is from [35S]-GTPγS binding assays.[1]
(R)-FTY720-P, the active phosphorylated form of Fingolimod, is a potent agonist at four of the five S1P receptor subtypes, with the notable exception of S1P2[1][2]. Its high affinity for S1P1, S1P3, S1P4, and S1P5 underpins its mechanism of action as an immunomodulator[1]. In contrast, newer generations of S1P modulators, such as Ozanimod and Siponimod, exhibit greater selectivity for S1P1 and S1P5[1].
Experimental Protocols
The binding affinity and functional potency data presented in this guide are primarily derived from competitive radioligand binding assays and [35S]-GTPγS binding assays. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human S1P receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-ozanimod or [32P]S1P).
-
Test compounds (e.g., (R)-FTY720-P, Ozanimod, etc.).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the cell membranes in assay buffer to a final concentration of 1-5 µg of protein per well.
-
Prepare a stock solution of the radioligand at a concentration of approximately 2-3 times its Kd value.
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted test compound solutions. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P (e.g., 10 µM).
-
Add 50 µL of the diluted cell membranes to each well.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Add 50 µL of the radioligand solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing the S1P receptor subtype and the corresponding G-protein.
-
[35S]-GTPγS.
-
Test compounds.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds.
-
Prepare a solution containing cell membranes, GDP, and SPA beads in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions.
-
Add the membrane/GDP/SPA bead mixture to each well.
-
Add [35S]-GTPγS to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature with gentle agitation.
-
-
Counting:
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactive counts as a function of the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Visualizations
S1P Receptor Signaling Pathways
The five S1P receptor subtypes couple to different heterotrimeric G-proteins, leading to the activation of distinct downstream signaling cascades. This differential coupling is a key determinant of the diverse physiological and pathological roles of S1P signaling.
Caption: S1P Receptor Subtype Signaling Pathways.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay for determining the binding affinity of a test compound to an S1P receptor.
Caption: Workflow for Radioligand Competition Binding Assay.
References
Safety Operating Guide
Proper Disposal of (R)-FTY720P: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R)-FTY720P, the (R)-enantiomer of FTY720 phosphate (B84403), is a crucial research compound in the study of sphingosine-1-phosphate (S1P) receptor signaling. While the Safety Data Sheet (SDS) for FTY720 (R)-Phosphate indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), proper management and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan, adhering to best practices for chemical handling in a research environment.
Immediate Safety and Handling
Before handling (R)-FTY720P, it is essential to be familiar with its properties and to have the appropriate safety measures in place.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Engineering Controls:
-
All handling of solid (R)-FTY720P and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
Quantitative Data Presentation
The following table summarizes the available quantitative data for FTY720 Phosphate. It is important to note that specific data for the (R)-enantiomer is limited, and much of the information is for the racemic mixture or the parent compound, FTY720.
| Property | Data | Citation |
| Chemical Name | (2R)-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, 1-(dihydrogen phosphate) | [1] |
| Molecular Formula | C₁₉H₃₄NO₅P | [1][2] |
| Molecular Weight | 387.5 g/mol | [1][2] |
| Physical Form | Crystalline solid | [1][2] |
| Melting Point | Undetermined | |
| Boiling Point | Undetermined | |
| Decomposition Temperature | Undetermined | |
| Solubility | Chloroform: 0.5 mg/mL; DMSO: Slightly soluble | [2] |
| Stability | Stable for at least 4 years when stored at -20°C | [2] |
Operational and Disposal Plan
This plan outlines the step-by-step procedures for the safe disposal of (R)-FTY720P waste. The primary method of disposal is through a licensed hazardous waste disposal service. For laboratories equipped to perform chemical degradation, a recommended procedure for the hydrolysis of the phosphate ester is also provided.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with (R)-FTY720P (e.g., weighing paper, pipette tips, gloves) and unused solid (R)-FTY720P should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing (R)-FTY720P should be collected in a separate, compatible (e.g., High-Density Polyethylene - HDPE) container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "(R)-FTY720P," and the approximate concentration and quantity.
Step 2: Storage
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Segregation: Ensure the container is stored away from incompatible materials.
-
Containment: Keep the waste container in secondary containment to prevent spills.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Recommended Chemical Degradation
In the absence of a specific, validated protocol for the chemical degradation of (R)-FTY720P, the following procedure is a conservative recommendation based on the principles of phosphate monoester hydrolysis.[3][4] This procedure should only be performed by trained personnel in a well-equipped laboratory and in compliance with all institutional safety guidelines.
Objective: To hydrolyze the phosphate ester bond of (R)-FTY720P, followed by neutralization, to yield less biologically active and more readily disposable compounds.
Materials:
-
(R)-FTY720P waste solution
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate reaction vessel (e.g., glass beaker or flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Acid-Catalyzed Hydrolysis:
-
Perform the entire procedure in a certified chemical fume hood.
-
Transfer the aqueous (R)-FTY720P waste solution to the reaction vessel.
-
While stirring, slowly add an equal volume of 1 M HCl or 1 M H₂SO₄ to the solution.
-
Cover the reaction vessel (e.g., with a watch glass) and allow the reaction to proceed at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, the solution will be acidic.
-
While stirring, slowly add 1 M NaOH solution dropwise to the reaction mixture.
-
Frequently monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.
-
-
Final Disposal of Treated Waste:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Label the container with its contents (e.g., "Hydrolyzed and Neutralized (R)-FTY720P solution").
-
Arrange for disposal through your institution's EHS office.
-
Mandatory Visualization
FTY720P Signaling Pathway
FTY720 is a prodrug that is phosphorylated in vivo to its active form, FTY720 phosphate (FTY720P). FTY720P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[2] The binding of FTY720P to these G protein-coupled receptors initiates a cascade of intracellular signaling events that are crucial for various cellular processes, including lymphocyte trafficking.[5][6]
Caption: FTY720P agonism of S1P receptors and downstream signaling.
Experimental Workflow for (R)-FTY720P Disposal
The following diagram illustrates the recommended workflow for the safe disposal of (R)-FTY720P, from initial handling to final disposal.
Caption: Workflow for the safe disposal of (R)-FTY720P waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hydrolysis of phosphate monoesters: a biological problem with multiple chemical solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate monoester hydrolysis in cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-FTY 720P
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling (R)-FTY 720P, a potent research compound. Given the conflicting hazard information available, a cautious approach is mandated. Until comprehensive toxicological data for the (R)-enantiomer is established, it is recommended to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the research.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to inconsistencies in available Safety Data Sheets (SDS), with some indicating no hazard and others classifying related compounds as toxic, a high level of precaution is necessary. One SDS for FTY720 Phosphate (the racemic mixture) classifies it as toxic if swallowed, in contact with skin, or if inhaled.[1] Another SDS for the (S)-enantiomer, FTY720 (S)-Phosphate, indicates it is harmful if swallowed and causes skin and eye irritation.[2] Therefore, personnel must use engineering controls and wear appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, and ingestion.
The following table summarizes the recommended PPE for handling this compound, based on best practices for managing potent compounds.[3][4][5]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Made of a material such as Tyvek® to provide protection against chemical splashes and fine particulates. |
| Dedicated Lab Coat | Should be worn over personal clothing and under disposable coveralls. Must be professionally laundered if not disposable. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection, especially when handling liquids. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Workflow
A systematic approach is critical to safely handle this compound. The following workflow outlines the key stages from preparation to post-handling procedures.
Caption: Workflow for the safe handling of potent compounds like this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. All steps must be conducted within a certified chemical fume hood or a containment device such as a glove box.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure the designated handling area and all equipment are clean and decontaminated. Prepare a labeled waste container for all disposable materials that will come into contact with the compound.
-
Donning PPE: Put on all required personal protective equipment as outlined in the PPE table.
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully transfer the desired amount of this compound solid to the weighing boat using a clean spatula. Minimize the creation of dust.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the volumetric flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage: Transfer the stock solution to a properly labeled storage vial and store under the recommended conditions.
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and disposable lab coats or coveralls. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container compatible with the solvents used.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Maintain accurate records of all disposed hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
